Spiro[4.4]nonan-1-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
spiro[4.4]nonan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c10-8-4-3-7-9(8)5-1-2-6-9/h1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRYJGVNQNLCGGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14727-58-3 | |
| Record name | spiro[4.4]nonan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Spiro[4.4]nonan-1-one: Chemical Structure, Properties, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Spiro[4.4]nonan-1-one, a spirocyclic ketone with applications in organic synthesis and potential relevance in medicinal chemistry. The document details its chemical structure, IUPAC nomenclature, physical and spectral properties, a plausible synthetic route with a detailed experimental protocol, and a summary of its safety and handling information.
Chemical Structure and IUPAC Name
This compound is a bicyclic organic compound characterized by two five-membered rings connected by a single common carbon atom, known as a spiro atom. One of these rings is a cyclopentane, and the other is a cyclopentanone, containing a ketone functional group.
The unequivocal IUPAC name for this compound is This compound [1]. The numbering of the spirocyclic system starts from the carbon atom in the smaller ring adjacent to the spiro atom and proceeds around that ring, then continues from the spiro atom to the second ring.
Chemical Structure:
A 2D representation of this compound
The structure can also be represented by the SMILES string: C1CCC2(C1)CCCC2=O[1].
Physicochemical and Spectroscopic Data
Physical Properties
The following table summarizes the available computed physical properties for this compound and experimental data for the closely related spiro[4.4]nonan-1-ol[2]. These values can be used as estimations for the physical characteristics of the ketone.
| Property | Value (this compound - Computed) | Value (spiro[4.4]nonan-1-ol - Experimental) | Reference |
| Molecular Formula | C₉H₁₄O | C₉H₁₆O | [1] |
| Molecular Weight | 138.21 g/mol | 140.22 g/mol | [1] |
| Boiling Point | - | 213.1 °C at 760 mmHg | [2] |
| Density | - | 1.01 g/cm³ | [2] |
| Refractive Index | - | 1.506 | [2] |
| Flash Point | - | 85.6 °C | [2] |
| XLogP3 | 1.8 | - | [1] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound. While detailed peak assignments are not extensively published, the following provides an overview of expected and available spectral information.
¹³C NMR Spectroscopy: A ¹³C NMR spectrum for this compound is available on PubChem, acquired on a BRUKER HX-90 instrument[1]. The spectrum would be expected to show nine distinct carbon signals, with the carbonyl carbon appearing significantly downfield (typically in the range of 200-220 ppm). The spiro carbon would also have a characteristic chemical shift.
Mass Spectrometry (GC-MS): GC-MS data is available from the NIST Mass Spectrometry Data Center[1]. The molecular ion peak would be observed at an m/z of 138. The fragmentation pattern would likely involve the loss of small neutral molecules such as CO, C₂H₄, and propyl or butyl radicals, leading to characteristic fragment ions[3][4][5]. A prominent peak might be expected at m/z 97[1].
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically appearing in the region of 1740-1725 cm⁻¹. The spectrum would also show C-H stretching and bending vibrations for the sp² and sp³ hybridized carbons.
Synthesis of this compound
A specific, detailed experimental protocol for the synthesis of this compound is not readily found in peer-reviewed literature. However, a plausible and efficient synthetic route can be designed based on established organic reactions, such as the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol condensation[6][7][8].
Proposed Synthetic Pathway: Robinson Annulation
A potential synthetic approach involves the reaction of cyclopentanone with a suitable Michael acceptor, such as 1-bromo-3-pentanone, followed by an intramolecular cyclization. A more direct and commonly employed strategy for constructing such spirocycles is through an intramolecular aldol condensation of a suitable diketone precursor[9][10][11][12][13].
The following diagram illustrates a conceptual workflow for the synthesis of this compound.
References
- 1. This compound | C9H14O | CID 549135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemnet.com [chemnet.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. scribd.com [scribd.com]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
Spiro[4.4]nonan-1-one CAS number and physical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Spiro[4.4]nonan-1-one, a spirocyclic ketone of interest in chemical research and drug discovery. This document details its chemical identity, physical properties, and available synthetic methodologies.
Core Data Presentation
This compound is a bicyclic organic compound with a unique three-dimensional structure conferred by the spiro linkage of two five-membered rings.
Chemical Identity:
Physical and Chemical Properties:
| Property | Value | Source |
| Molecular Weight | 138.21 g/mol | PubChem[1] |
| XLogP3 | 1.8 | PubChem[1] |
| Monoisotopic Mass | 138.104465066 Da | PubChem[1] |
| Topological Polar Surface Area | 17.1 Ų | PubChem[1] |
| Heavy Atom Count | 10 | PubChem[1] |
| Complexity | 154 | PubChem[1] |
Note: The data presented above are computed properties and should be used as estimates. Experimental validation is recommended.
Synthesis and Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not explicitly described in the available literature. However, the synthesis of related spiro[4.4]nonane structures has been reported, offering potential synthetic strategies. For instance, the construction of annulated spiro[4.4]-nonane-diones has been achieved through a tandem [4+2]-cycloaddition/aromatization reaction.[2] This suggests that cycloaddition reactions could be a viable approach for the synthesis of the this compound backbone.
Furthermore, solid-phase synthesis has been employed for the creation of spirocyclic oximes, highlighting a methodology that could potentially be adapted for the synthesis of this compound and its derivatives. The advantages of this approach include the ability to drive reactions to completion with excess reagents and simplified purification processes.
A logical workflow for a potential synthesis of this compound, based on general organic synthesis principles, is outlined below.
Caption: A generalized synthetic workflow for this compound.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific information in the scientific literature regarding the biological activity, mechanism of action, or any associated signaling pathways for this compound.
The broader class of spirocyclic compounds is known to exhibit a wide range of biological activities, making them attractive scaffolds in drug discovery. The rigid, three-dimensional nature of the spiro center can provide precise spatial orientation of functional groups, leading to high-affinity interactions with biological targets.
Researchers investigating this compound for potential therapeutic applications would need to conduct initial biological screening assays to identify any relevant activities. A general workflow for such a preliminary investigation is proposed below.
References
An In-Depth Technical Guide on the Stereoisomers and Chirality of Spiro[4.4]nonan-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereoisomers and chirality of Spiro[4.4]nonan-1-one, a key structural motif in organic chemistry and drug discovery. This document details the molecule's stereochemical properties, methods for obtaining enantiomerically pure forms, and relevant analytical techniques.
Introduction to the Chirality of this compound
This compound is a bicyclic organic compound characterized by a central spiro carbon atom, which is the sole connection point for the two five-membered rings. This structural feature is the source of the molecule's chirality. The spiro carbon is a quaternary stereocenter, meaning that this compound is a chiral molecule and exists as a pair of non-superimposable mirror images, known as enantiomers. These enantiomers are designated as (R)-Spiro[4.4]nonan-1-one and (S)-Spiro[4.4]nonan-1-one.
The presence of a single stereocenter gives rise to two stereoisomers. The three-dimensional arrangement of the two rings around the spiro carbon dictates the absolute configuration of each enantiomer. The development of stereoselective synthetic routes to access enantiopure spirocyclic compounds is of significant interest due to their potential applications as chiral building blocks, ligands in asymmetric catalysis, and as core structures in pharmacologically active molecules.
Stereoisomers of this compound
This compound possesses a single chiral center at the spiro carbon atom (C5). Consequently, it exists as a pair of enantiomers. The relationship between these stereoisomers is depicted below.
Experimental Protocols
While specific protocols for the asymmetric synthesis of this compound are not extensively reported, methodologies developed for the closely related Spiro[4.4]nonane-1,6-dione and its diol derivatives provide a strong foundation for accessing enantiopure this compound.
Chiral Resolution of Racemic Spiro[4.4]nonane-1,6-diol (A Precursor to Chiral this compound)
A common strategy to obtain enantiopure spiro compounds is through the resolution of a racemic precursor, such as a diol, followed by oxidation.[1]
Protocol:
-
Formation of Diastereomeric Esters: Racemic trans,trans-spiro[4.4]nonane-1,6-diol is reacted with a chiral resolving agent, such as (-)-camphanic acid chloride, in the presence of a base (e.g., pyridine) to form diastereomeric esters.[1]
-
Separation of Diastereomers: The resulting diastereomeric esters can be separated by physical methods like fractional crystallization due to their different physical properties.
-
Hydrolysis: The separated diastereomers are then hydrolyzed under basic conditions (e.g., using NaOH or KOH) to yield the enantiomerically pure diols.
-
Oxidation: The enantiopure diol can then be selectively oxidized to the corresponding monoketone, this compound, using a mild oxidizing agent.
Asymmetric Synthesis via Kinetic Resolution
Kinetic resolution of a racemic ketone precursor using enzymatic or chemical methods is a powerful technique for obtaining enantiomerically enriched spiro compounds. For instance, a practical asymmetric synthesis of enantiopure spiro[2][2]nonane-1,6-dione has been reported via bioreduction of a ketone precursor with baker's yeast.[3] A similar strategy could be envisioned for a precursor to this compound.
Data Presentation
Quantitative data for the enantiomers of this compound is scarce in the literature. The following table summarizes available data for this compound and related chiral derivatives.
| Compound | Property | Value | Reference |
| This compound | Molecular Formula | C₉H₁₄O | PubChem |
| Molar Mass | 138.21 g/mol | PubChem | |
| 13C NMR | Available | PubChem[4] | |
| (S)-(-)-Spiro[4.4]nonane-1,6-dione | Conformation | Intermediate between envelope and half-chair | [5] |
| Enantiopure Spiro[4.4]nonane-1,6-dione | Enantiomeric Excess | up to >99% ee | [3] |
Experimental Workflow Visualization
The following diagram illustrates a general experimental workflow for the synthesis and analysis of chiral this compound, based on the resolution of a diol precursor.
Chiroptical Properties
The chiroptical properties, such as specific rotation and circular dichroism (CD), are crucial for characterizing the enantiomers of this compound and determining their absolute configuration.
-
Specific Rotation: This is the measure of the rotation of plane-polarized light by a chiral compound.[6] The two enantiomers of this compound will rotate plane-polarized light to an equal but opposite degree.[6] One enantiomer will be dextrorotatory (+), while the other will be levorotatory (-).[6]
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.[7][8] It is a powerful technique for determining the absolute configuration of chiral molecules by comparing experimental spectra with theoretical calculations.[9][10] The CD spectrum of one enantiomer will be the mirror image of the other. The exciton chirality method, a technique within CD spectroscopy, has been successfully applied to determine the absolute stereochemistry of related spiro[4.4]nonane derivatives.[2]
Conclusion
This compound is a chiral molecule with a single stereocenter at the spiro carbon, existing as a pair of enantiomers. While direct experimental protocols for its asymmetric synthesis and resolution are not as prevalent as for its dione and diol analogues, established methodologies for these related compounds provide robust strategies for accessing enantiomerically pure this compound. Chiral resolution of precursors followed by selective oxidation is a viable pathway. The characterization and assignment of absolute configuration of the enantiomers can be achieved through chiroptical techniques such as polarimetry and circular dichroism spectroscopy. The availability of enantiopure this compound is crucial for its application in asymmetric synthesis and the development of novel chiral drugs.
References
- 1. Spiro[4.4]nonane-1,6-dione | 27723-43-9 | Benchchem [benchchem.com]
- 2. (1S,5S,6R) absolute stereochemistry of (–)-cis,trans-spiro[4·4]nonane-1,6-diyl bis(p-dimethylaminobenzoate) as determined by the exciton chirality method - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C9H14O | CID 549135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (S)-(–)-spiro(4,4)nonane-1,6-dione, X-ray analysis and valence-force calculations - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Single-shot circular dichroism spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ip.orgchm.bas.bg [ip.orgchm.bas.bg]
- 10. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Spirocyclic Ketones: Core Scaffolds in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction to Spirocyclic Ketones and Their Significance
Spirocyclic ketones are a unique class of organic molecules characterized by a central spiro atom, a single carbon atom shared by two rings, where at least one of the rings contains a ketone functional group. This structural feature imparts a distinct three-dimensional and conformationally constrained architecture, setting them apart from their flatter, non-spirocyclic counterparts.[1] In recent years, spirocyclic scaffolds have gained significant traction in medicinal chemistry and drug discovery, transitioning from chemical curiosities to privileged structures in the design of novel therapeutics.[2][3]
The inherent rigidity and three-dimensionality of spirocyclic ketones offer several advantages in drug design. By projecting functional groups into specific vectors in three-dimensional space, they can facilitate more precise and potent interactions with the complex binding sites of biological targets such as enzymes and receptors.[2] This can lead to improved potency, selectivity, and enhanced physicochemical properties, including increased solubility and metabolic stability, which are critical for the development of successful drug candidates.[2][4] The growing number of spirocyclic motifs in clinically approved drugs and late-stage clinical candidates underscores their importance in modern pharmaceutical research.[5][6]
This technical guide provides a comprehensive overview of spirocyclic ketones, focusing on their synthesis, physicochemical properties, and significance in drug discovery. It includes detailed experimental protocols for key synthetic methods and highlights their role in modulating important biological pathways, offering valuable insights for researchers and professionals in the field.
Data Presentation: Physicochemical and Biological Properties
The incorporation of a spirocyclic ketone moiety can significantly influence the physicochemical and biological properties of a molecule. The following tables summarize quantitative data comparing spirocyclic compounds to their non-spirocyclic analogs.
Physicochemical Properties
The three-dimensional nature of spirocycles can lead to improved solubility and reduced lipophilicity compared to their non-spirocyclic counterparts.
| Compound Type | Structure | clogP | Water Solubility (µM) | Reference |
| Non-spirocyclic | Cyclohexyl-R | 3.5 | < 5 | [7] |
| Spirocyclic | Spiro[3.3]heptanyl-R | 3.2 | 9 | [7] |
| Oxa-spirocyclic | 2-Oxa-spiro[3.3]heptanyl-R | 2.5 | 360 | [7] |
Table 1: Comparison of calculated logP (clogP) and experimental water solubility for a non-spirocyclic compound and its spirocyclic and oxa-spirocyclic analogs, where 'R' represents a common substituent.
Biological Activity
The conformational rigidity of spirocyclic ketones can lead to enhanced binding affinity and potency. The following table provides a compilation of IC50 values for spirocyclic and non-spirocyclic inhibitors targeting various enzymes.
| Target | Spirocyclic Inhibitor | Spirocyclic IC50 (nM) | Non-spirocyclic Analog | Non-spirocyclic IC50 (nM) | Fold Improvement | Reference |
| MDM2 | Spiro-oxindole 1 | 8.6 | Nutlin-3a | 90 | ~10x | [8] |
| Akt1 | Spirochromane derivative | 26 | Phenylsulfonamide | >10,000 | >380x | [9] |
| Renin | Spirocyclic trifluoromethyl ketone | 250 | Acyclic trifluoromethyl ketone | 4000 | 16x | [10] |
| Nek2 Kinase | Spirocyclic compound V8 | 2400 | - | - | - | [8] |
Table 2: Comparison of the in vitro potency (IC50) of selected spirocyclic inhibitors and their non-spirocyclic analogs against their respective protein targets.
Experimental Protocols
Detailed methodologies for the synthesis of key spirocyclic ketone scaffolds are provided below.
Synthesis of Spiro[5.5]undecane-1,5,9-trione Derivative via Microwave-Assisted Michael Addition
This protocol describes a rapid and efficient synthesis of a spiro[5.5]undecane derivative using a microwave-assisted Michael addition reaction.
Materials:
-
Dimedone (5,5-dimethylcyclohexane-1,3-dione)
-
(1E,4E)-1,5-Bis(4-fluorophenyl)penta-1,4-dien-3-one
-
Triethylamine
-
Dichloromethane (CH2Cl2)
-
Microwave reactor
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a microwave-safe reaction vessel, combine dimedone (1 mmol) and (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one (1 mmol).
-
Add 5 mL of dichloromethane followed by triethylamine (1.25 mmol).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at 200 W and 40 °C for 15 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into 10 mL of cold water.
-
Extract the aqueous layer with chloroform (3 x 20 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO4).
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane:ethyl acetate to afford the desired 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione.[11]
Synthesis of Spiro[3.3]heptan-1-one via Strain-Relocating Semipinacol Rearrangement
This protocol outlines a novel approach to the synthesis of the highly strained spiro[3.3]heptan-1-one motif.
Materials:
-
1-Sulfonylbicyclo[1.1.0]butane
-
1-Sulfonylcyclopropanol
-
n-Butyllithium (n-BuLi)
-
Tetrahydrofuran (THF), anhydrous
-
Methanesulfonic acid (MsOH) or Aluminum chloride (AlCl3)
-
Standard laboratory glassware for anhydrous reactions and purification equipment
Procedure:
-
Dissolve 1-sulfonylbicyclo[1.1.0]butane in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of n-BuLi in hexanes dropwise to the cooled solution and stir for 30 minutes to generate the lithiated bicyclobutane.
-
In a separate flask, prepare a solution of 1-sulfonylcyclopropanol in anhydrous THF.
-
Add the solution of 1-sulfonylcyclopropanol to the lithiated bicyclobutane solution at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-bicyclobutylcyclopropanol intermediate.
-
Dissolve the crude intermediate in a suitable solvent such as dichloromethane.
-
Add MsOH or AlCl3 and stir at room temperature until the rearrangement is complete (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic layer, and concentrate.
-
Purify the resulting spiro[3.3]heptan-1-one by column chromatography.[4][5]
Mandatory Visualizations
The following diagrams illustrate key concepts related to the significance and discovery of spirocyclic ketones.
Significance in Drug Discovery
The unique structural attributes of spirocyclic ketones make them highly valuable in the pursuit of novel therapeutics across various disease areas.
Oncology
A prominent area where spirocyclic ketones have shown significant promise is in oncology, particularly as inhibitors of protein-protein interactions (PPIs). The MDM2-p53 interaction is a critical regulator of cell growth and a key target in cancer therapy. Spirocyclic oxindoles have been developed as potent inhibitors of this interaction, demonstrating the ability to restore the tumor-suppressing function of p53.[8] The spirocyclic core provides a rigid scaffold that can effectively mimic key amino acid residues of p53, enabling high-affinity binding to MDM2.
Central Nervous System (CNS) Disorders
The development of drugs targeting the CNS is challenging due to the need for molecules to cross the blood-brain barrier. The three-dimensional nature and tunable lipophilicity of spirocyclic ketones can be advantageous in designing CNS-active compounds. Several approved drugs for CNS disorders, such as the antipsychotic fluspirilene, feature a spirocyclic core, highlighting the utility of this scaffold in neuroscience drug discovery.[12]
Infectious Diseases
Spirocyclic compounds have also been investigated as potential antiviral and antibacterial agents. The rigid framework can lead to highly selective interactions with viral or bacterial enzymes that are essential for replication. For instance, spirocyclic oxindoles have been explored as inhibitors of the dengue virus NS4B protein.[13] Additionally, some natural products containing spirocyclic ketone motifs have demonstrated antifungal activity.[14]
Conclusion
Spirocyclic ketones represent a compelling and increasingly important class of molecules in modern drug discovery. Their inherent three-dimensional structure and conformational rigidity provide a powerful platform for the design of potent and selective modulators of biological targets. The ability to fine-tune physicochemical properties through the incorporation of spirocyclic scaffolds offers a strategic advantage in overcoming common challenges in drug development, such as poor solubility and metabolic instability. As synthetic methodologies for accessing diverse spirocyclic systems continue to advance, the prevalence of spirocyclic ketones in preclinical and clinical pipelines is expected to grow, further solidifying their role as core structural motifs in the next generation of therapeutics.
References
- 1. Exogenous Ketone Bodies as Promising Neuroprotective Agents for Developmental Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Workflow for High-throughput Screening of Enzyme Mutant Libraries Using Matrix-assisted Laser Desorption/Ionization Mass Spectrometry Analysis of Escherichia coli Colonies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of GPCR ligands for probing signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Binding kinetics of ligands acting at GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Therapeutic Potential of Spirooxindoles as Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Spirocyclic Motifs in Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
The Spiro[4.4]nonane Skeleton: A Privileged Scaffold in Bioactive Natural Products
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The spiro[4.4]nonane skeleton, a unique structural motif characterized by two five-membered rings sharing a single carbon atom, is a recurring feature in a diverse array of natural products.[1] This distinctive three-dimensional architecture imparts a conformational rigidity that is often associated with potent and selective biological activities, making it a "privileged scaffold" in the realm of drug discovery.[2] Natural products containing this framework have been isolated from a wide range of sources, including fungi, marine organisms, and plants, and exhibit a remarkable spectrum of bioactivities, from antifungal and antimicrobial to cytotoxic and anti-inflammatory effects.[3][4][5] This guide provides a comprehensive overview of the biological importance of the spiro[4.4]nonane skeleton in natural products, with a focus on quantitative data, experimental protocols, and the underlying mechanisms of action.
Key Classes of Spiro[4.4]nonane-Containing Natural Products and Their Biological Activities
Several major classes of natural products feature the spiro[4.4]nonane core, each with its own characteristic biological profile.
1. Ilicicolins: Potent Antifungal Agents
Ilicicolins are a group of polyketide-derived natural products that prominently feature a spiro[4.4]nonane ring system. Ilicicolin H, isolated from the fungus Gliocladium roseum, is a well-studied member of this class and demonstrates potent, broad-spectrum antifungal activity.[6][7]
-
Mechanism of Action: Ilicicolin H exerts its antifungal effects by selectively inhibiting the fungal mitochondrial cytochrome bc1 reductase (complex III), a critical component of the electron transport chain.[6][7][8] This inhibition disrupts cellular respiration, leading to fungal cell death. Notably, it shows over 1000-fold selectivity for the fungal enzyme compared to its mammalian counterpart, highlighting its potential as a selective therapeutic agent.[7]
-
Biological Activity: Ilicicolin H exhibits low minimum inhibitory concentrations (MICs) against a range of pathogenic fungi, including Candida spp., Aspergillus fumigatus, and Cryptococcus spp.[6][7] While it has shown efficacy in murine models of fungal infections, its development has been hampered by high plasma protein binding.[7][9]
2. Spirotryprostatins: Antimitotic and Cytotoxic Alkaloids
Spirotryprostatins are indole alkaloids produced by the fungus Aspergillus fumigatus.[10][11] These compounds possess a unique spirooxindole moiety and have garnered significant interest for their potent antimitotic activity.[12][13]
-
Mechanism of Action: Spirotryprostatins A and B inhibit cell cycle progression at the G2/M phase.[10][14] Their mechanism involves the disruption of microtubule dynamics, which are essential for the formation of the mitotic spindle during cell division. This antimitotic activity makes them promising candidates for the development of anticancer drugs.[12]
-
Biological Activity: Spirotryprostatin B has been shown to be a more potent inhibitor of cell cycle progression than spirotryprostatin A.[10] Their cytotoxic activity against various cancer cell lines has been documented, positioning them as valuable lead compounds in oncology research.[13][15]
3. Other Bioactive Spiro[4.4]nonane Natural Products
Beyond the ilicicolins and spirotryprostatins, a variety of other natural products containing the spiro[4.4]nonane skeleton have been identified with diverse biological activities. These include compounds with antimicrobial, anti-inflammatory, and cytotoxic properties.[3][16] The rigid spirocyclic framework appears to be a key determinant of their interaction with biological targets.[2]
Quantitative Biological Data
The following tables summarize the quantitative biological activities of representative spiro[4.4]nonane-containing natural products.
Table 1: Antifungal Activity of Ilicicolin H
| Fungal Species | MIC Range (μg/mL) | Reference |
| Candida albicans | 0.04 - 0.31 | [7] |
| Candida spp. (other) | 0.01 - 5.0 | [7] |
| Cryptococcus spp. | 0.1 - 1.56 | [7] |
| Aspergillus fumigatus | Sub-μg/mL | [7] |
Table 2: Cytotoxic Activity of Spirotryprostatins
| Compound | Cell Line | IC50 (μM) | Reference |
| Spirotryprostatin A | tsFT210 (murine fibroblast) | 197.5 | [10] |
| Spirotryprostatin B | tsFT210 (murine fibroblast) | 14.0 | [10] |
Experimental Protocols
Detailed methodologies are crucial for the study of natural products. The following sections outline typical experimental protocols for the isolation, characterization, and biological evaluation of spiro[4.4]nonane-containing compounds.
1. Isolation and Purification of Spiro[4.4]nonane Natural Products
A general workflow for the isolation of these compounds from their natural sources (e.g., fungal cultures) is as follows:
-
Extraction: The biomass (e.g., fungal mycelium and culture broth) is typically extracted with an organic solvent such as ethyl acetate or methanol to obtain a crude extract.
-
Fractionation: The crude extract is subjected to liquid-liquid partitioning or column chromatography (e.g., silica gel, Sephadex LH-20) to separate the components based on polarity.
-
Purification: The fractions showing biological activity are further purified using high-performance liquid chromatography (HPLC), often with a reversed-phase column (e.g., C18), to yield the pure compounds.
2. Structure Elucidation
The chemical structure of the isolated compounds is determined using a combination of spectroscopic techniques:[17][18]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the connectivity of atoms and the stereochemistry of the molecule.[19]
-
X-ray Crystallography: In cases where suitable crystals can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure.
3. Biological Assays
-
Antifungal Susceptibility Testing: The minimum inhibitory concentration (MIC) is determined using broth microdilution methods according to established protocols (e.g., Clinical and Laboratory Standards Institute - CLSI).
-
Cytotoxicity Assays: The half-maximal inhibitory concentration (IC50) against cancer cell lines is typically determined using colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.
-
Cell Cycle Analysis: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M) after treatment with the compound of interest.
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental workflows related to spiro[4.4]nonane natural products.
Caption: Mechanism of action of the antifungal agent Ilicicolin H.
Caption: Antimitotic mechanism of spirotryprostatins.
Caption: General workflow for natural product discovery.
Conclusion and Future Perspectives
The spiro[4.4]nonane skeleton represents a fascinating and biologically significant structural motif in natural products. The diverse and potent activities exhibited by compounds containing this scaffold underscore its importance as a source of inspiration for the development of new therapeutic agents. Future research in this area will likely focus on the total synthesis of these complex molecules and their analogs to overcome limitations such as supply and to enable detailed structure-activity relationship (SAR) studies.[20][21] Furthermore, a deeper understanding of the biosynthetic pathways leading to these compounds could open up avenues for their production through metabolic engineering.[11][22] The continued exploration of the chemical diversity of the natural world, coupled with advances in synthetic and analytical techniques, promises to uncover new spiro[4.4]nonane-containing molecules with novel and valuable biological properties.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Spirocyclic Motifs in Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, antimicrobial and antifungal activity of a new class of spiro pyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Antifungal Spectrum, In Vivo Efficacy, and Structure–Activity Relationship of Ilicicolin H - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2017075527A1 - Use of the antifungal ilicicolin h in agriculture - Google Patents [patents.google.com]
- 9. Recent Progress in Research on Mitochondrion-Targeted Antifungal Drugs: a Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. novel-mammalian-cell-cycle-inhibitors-spirotryprostatins-a-and-b-produced-by-aspergillus-fumigatus-which-inhibit-mammalian-cell-cycle-at-g2-m-phase - Ask this paper | Bohrium [bohrium.com]
- 11. Distinct mechanisms for spiro-carbon formation reveal biosynthetic pathway crosstalk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Spirotryprostatin A - Wikipedia [en.wikipedia.org]
- 13. Recent Advances in the Total Synthesis of Spirotryprostatin Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Spirocyclic Motifs in Natural Products | Encyclopedia MDPI [encyclopedia.pub]
- 17. d-nb.info [d-nb.info]
- 18. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 19. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Heterologous Expression of Ilicicolin H Biosynthetic Gene Cluster and Production of a New Potent Antifungal Reagent, Ilicicolin J [mdpi.com]
The Spiro Advantage: A Technical Review of Spirocyclic Compounds in Medicinal and Materials Chemistry
Executive Summary: Spirocyclic compounds, characterized by two rings sharing a single atom, have emerged from a niche structural class to a privileged scaffold in both medicinal and materials chemistry. Their rigid, three-dimensional architecture offers a unique solution to long-standing challenges in these fields. In drug discovery, the introduction of a spiro center provides an escape from the "flatland" of traditional aromatic compounds, often leading to improved potency, selectivity, and pharmacokinetic properties such as metabolic stability and solubility.[1][2][3] Spiro-containing drugs are already on the market, and numerous candidates are in clinical trials for diseases ranging from cancer to neurological and infectious diseases.[1][4][5] In materials science, particularly in organic electronics, spiro compounds are instrumental in the design of high-performance Organic Light-Emitting Diodes (OLEDs).[6][7][8] Their unique geometry prevents intermolecular aggregation and enhances thermal stability, leading to devices with improved efficiency, color purity, and longevity.[9][10] This guide provides an in-depth review of the synthesis, applications, and performance of spiro compounds, offering researchers and developers a comprehensive look into this versatile chemical scaffold.
Spiro Compounds in Medicinal Chemistry: A New Dimension for Drug Design
The non-planar nature of spirocyclic scaffolds is a significant asset in medicinal chemistry. By locking the conformation of a molecule, a spiro center can enhance binding affinity to biological targets and reduce off-target effects.[1][11] This conformational restriction, combined with the ability to orient functional groups in precise three-dimensional space, makes spirocycles an attractive tool for modulating bioactivity and physicochemical properties.[2][3]
Applications in Oncology
Spiro-based scaffolds, particularly spirooxindoles, are a major focus in the development of novel anticancer agents.[12][13] These compounds have been shown to inhibit critical cancer-related pathways and proteins, including MDM2, tubulin, and various kinases like EGFR.[13][14] Their cytotoxic activity has been demonstrated across a wide range of human cancer cell lines.
| Compound Class/Name | Target Cancer Cell Line(s) | Key Quantitative Data (IC₅₀) | Reference |
| Spiro-pyrrolopyridazine (SPP10) | MCF-7 (Breast), H69AR (Lung), PC-3 (Prostate) | 2.31 µM, 3.16 µM, 4.2 µM, respectively | [15] |
| Spiro-pyrrolopyridazine (SPP15) | PC-3 (Prostate) | 2.8 µM | [14] |
| Steroidal Spiro Heterocycle | Various Human Cancer Cell Lines | 0.7 to 43 µM | [16][17] |
| Spiro-isoxazole-oxindole Hybrid | HCT116 (Colon), PC3 (Prostate), HL60 (Leukemia), SNB19 (Astrocytoma) | 52.81 µM, 74.40 µM, 49.72 µM, 101 µM, respectively | [18] |
Therapeutic Potential in Other Diseases
The utility of spiro compounds extends beyond oncology. They have shown significant promise in treating infectious diseases, neurological disorders, and metabolic conditions.[1][4][5]
-
Infectious Diseases : Ozonide spirocyclic compounds like Artefenomel have been developed for malaria treatment.[1] Other derivatives have demonstrated antibacterial activity against resistant strains like S. aureus and are being explored for tuberculosis and various viral infections.[1][19]
-
Neurological Disorders : Spiro compounds are being investigated for neuroinflammation and neurodegenerative diseases.[1] The candidate NYX-2925, for example, is in clinical trials for chronic pain.[1]
-
Antioxidant Activity : Various synthetic and naturally occurring spiro compounds have demonstrated potent antioxidant properties in assays such as DPPH and ABTS, indicating their potential to combat oxidative stress-related diseases.[20]
Logical Workflow for Spiro-Based Drug Discovery
The development of a spiro-based drug follows a structured pipeline from initial design to clinical evaluation. This process leverages the unique structural features of the spiro scaffold to optimize for efficacy and safety.
Caption: A generalized workflow for the discovery and development of spiro-based therapeutic agents.
Signaling Pathway Inhibition: EGFR Kinase
A key mechanism of action for many anticancer spiro compounds is the inhibition of signaling pathways crucial for tumor growth, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[14][15]
Caption: Inhibition of the EGFR signaling pathway by a spiro compound, blocking downstream effects.
Key Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
A fundamental experiment to quantify the anticancer potential of newly synthesized spiro compounds is the MTT assay, which measures cell viability.
-
Cell Culture : Human cancer cell lines (e.g., MCF-7, PC-3) are cultured in appropriate media (e.g., DMEM with 10% FBS) and incubated at 37°C in a 5% CO₂ humidified atmosphere.
-
Seeding : Cells are seeded into 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment : The spiro compounds are dissolved (typically in DMSO) and diluted to various concentrations. The cells are then treated with these concentrations for specific time points (e.g., 24, 48, 72 hours). Control wells receive vehicle (DMSO) only.
-
MTT Addition : After incubation, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial reductases convert the yellow MTT to a purple formazan precipitate.
-
Solubilization : The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Data Acquisition : The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Analysis : Cell viability is calculated as a percentage relative to the control. The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, is determined by plotting a dose-response curve.[14][15]
Spiro Compounds in Materials Chemistry: Engineering for Performance
In materials science, the spiro concept is a powerful design strategy to create stable, amorphous molecular glasses with high glass transition temperatures (Tg).[10][21][22] This is particularly valuable for organic electronics, where morphological stability is critical for device lifetime and performance.[8] The orthogonal arrangement of the two halves of a spiro molecule effectively suppresses crystallization and intermolecular π-π stacking, which can otherwise quench luminescence.[9][21]
Dominance in Organic Light-Emitting Diodes (OLEDs)
Spiro compounds, with 9,9′-spirobifluorene (SBF) as the flagship scaffold, are central to modern OLED technology.[6][8] They are used in various roles within the device stack, including as host materials, charge transporters, and emitters.[6][8]
-
Host Materials : Spiro-based hosts for phosphorescent (PhOLED) and thermally activated delayed fluorescence (TADF) emitters must have high triplet energy to prevent reverse energy transfer from the emitter. The spiro structure helps achieve this and provides the necessary thermal stability.[6][8]
-
Emitters : The rigid spiro framework can be functionalized to create efficient deep-blue emitters, a key challenge in OLED displays. The structure helps maintain high luminescence efficiency by preventing self-quenching.[9][23]
-
Charge Transport : The famous hole-transporting material Spiro-OMeTAD is built on an SBF core and is a benchmark in the field of perovskite solar cells and OLEDs.[8]
| Compound/Fragment | Role in OLED | Key Performance Metric | Value | Reference |
| Spiro-PBD | Electron Transport | Glass Transition Temp (Tg) | 163 °C | [24] |
| Spiro-TAD | Hole Transport | Glass Transition Temp (Tg) | 133 °C | [24] |
| SPA-DBS | Deep-Blue Emitter | CIEy Coordinate | 0.04 | [23] |
| SPA-DBS | Deep-Blue Emitter | External Quantum Efficiency (EQE) | ~1% | [23] |
| SF3PO (SBF-based) | Host Material | Triplet Energy (T₁) | 2.88 eV | [6] |
OLED Device Architecture and the Role of Spiro Compounds
A typical OLED is a multi-layer structure where each layer performs a specific function. Spiro compounds can be incorporated into several of these layers to enhance overall device performance.
Caption: Layered architecture of an OLED, highlighting potential roles for spiro compounds.
Key Experimental Protocol: OLED Device Fabrication
The fabrication of an OLED device incorporating spiro materials is typically performed via thermal evaporation in a high-vacuum environment.
-
Substrate Preparation : Indium tin oxide (ITO)-coated glass substrates are cleaned sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol, followed by UV-ozone treatment to improve the work function.
-
Layer Deposition : The device is fabricated by sequential thermal evaporation of the organic layers and the metal cathode onto the ITO substrate in a high-vacuum chamber (pressure < 10⁻⁶ Torr).
-
Hole Injection/Transport Layers : A hole transport layer (e.g., TAPC or a spiro-based material like Spiro-OMeTAD) is deposited at a controlled rate (e.g., 1-2 Å/s).
-
Emissive Layer : The emissive layer is created by co-evaporating the host material (often a spiro compound) and the guest emitter material from separate sources. The doping concentration of the emitter is precisely controlled (e.g., 3-10%).
-
Electron Transport Layer : An electron-transporting material (e.g., TmPyPB) is then deposited.
-
Cathode Deposition : Finally, a thin electron injection layer (e.g., Liq) and a thicker metal cathode (e.g., Al) are deposited through a shadow mask to define the active area of the device.
-
Encapsulation : To prevent degradation from moisture and oxygen, the completed device is encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox).[23]
Synthetic Strategies: Building the Spiro Core
The growing importance of spirocycles has driven intense interest in developing efficient and versatile synthetic methodologies. Challenges in their synthesis arise from the complexity of constructing the quaternary spiro-carbon center, often with stereochemical control.[1][4]
Common Synthetic Approaches
-
Multi-Component Reactions (MCRs) : MCRs are powerful tools for building complex spiro heterocycles in a single step from three or more starting materials, offering high atom economy and operational simplicity.[25]
-
1,3-Dipolar Cycloadditions : This reaction is a classic and effective method for constructing five-membered spiro heterocycles, such as reacting azomethine ylides with suitable dipolarophiles.[16][26]
-
Intramolecular Cyclization : Cyclization reactions, where a precursor molecule folds onto itself, are a common strategy to form one of the rings at the spiro center.
-
Domino/Cascade Reactions : These reactions involve a sequence of intramolecular transformations that rapidly build molecular complexity, leading to the formation of the spiro core in a highly efficient manner.[18]
General Workflow for Multi-Component Synthesis
The synthesis of a spirooxindole-pyran, a common scaffold in medicinal chemistry, can be achieved through a one-pot multi-component reaction.
Caption: Logical flow of a multi-component reaction to synthesize a spiro[indoline-pyran] derivative.
Conclusion and Future Outlook
Spiro compounds have solidified their position as a cornerstone scaffold in modern chemistry. Their unique three-dimensional and rigid structure provides clear advantages in modulating biological activity for drug discovery and in engineering morphologically stable materials for organic electronics.[5][8] The field of spirocyclic chemistry will continue to expand as synthetic methods become more streamlined and efficient, allowing for the exploration of a wider chemical space.[4][5] Future research will likely focus on developing novel spiro scaffolds beyond the well-trodden SBF and oxindole cores, creating enantiomerically pure compounds for improved selectivity, and applying these versatile molecules to new frontiers in catalysis, sensing, and other advanced technologies.
References
- 1. recent-in-vivo-advances-of-spirocyclic-scaffolds-for-drug-discovery - Ask this paper | Bohrium [bohrium.com]
- 2. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Journal of Materials Chemistry C Editor's choice web collection: ‘Spiro compounds for electronics’ - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D1TC90191E [pubs.rsc.org]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Anticancer potential of spirocompounds in medicinal chemistry: A pentennial expedition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijsdr.org [ijsdr.org]
- 14. Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Syntheses and medicinal chemistry of spiro heterocyclic steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BJOC - Syntheses and medicinal chemistry of spiro heterocyclic steroids [beilstein-journals.org]
- 18. mdpi.com [mdpi.com]
- 19. Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Spirocyclic derivatives as antioxidants: a review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01170G [pubs.rsc.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. Spiro -configured dibenzosuberene compounds as deep-blue emitters for organic light-emitting diodes with a CIE y of 0.04 - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QM00287F [pubs.rsc.org]
- 24. pubs.aip.org [pubs.aip.org]
- 25. researchgate.net [researchgate.net]
- 26. Page loading... [guidechem.com]
An In-Depth Technical Guide to Spiro[4.4]nonan-1-one
This technical guide provides a comprehensive overview of the fundamental physicochemical properties of Spiro[4.4]nonan-1-one, a key bicyclic ketone in synthetic organic chemistry. This document is intended for researchers, scientists, and professionals in drug development and materials science who require detailed information for their work.
Physicochemical Data
The core quantitative data for this compound is summarized in the table below, providing a clear reference for experimental and theoretical applications.
| Property | Value | Reference |
| Molecular Formula | C9H14O | [1] |
| Molecular Weight | 138.21 g/mol | [1] |
| CAS Number | 14727-58-3 | [1] |
Experimental Protocols
A critical aspect of working with any chemical compound is understanding its synthesis and analysis. Below is a representative experimental protocol for the synthesis of a related spiro compound, which can be adapted for this compound, followed by a general analytical workflow.
Synthesis of Spiro[4.4]nonane-1,6-dione (A Related Derivative)
While a specific protocol for this compound is not detailed here, the synthesis of the closely related dione provides a relevant methodological framework.
-
Reaction: The synthesis of spiro[4.4]nonane-1,6-dione involves the Dieckmann condensation of diethyl 2,2'-(cyclopentane-1,1-diyl)diacetate. This intramolecular condensation is a standard method for forming five-membered rings.
-
Procedure:
-
The diethyl ester is treated with a strong base, such as sodium ethoxide, in an inert solvent like toluene or benzene.
-
The reaction mixture is heated to reflux to promote the condensation.
-
Acidic workup (e.g., with HCl) is performed to neutralize the base and protonate the resulting β-keto ester.
-
Subsequent hydrolysis and decarboxylation of the ester group yield the desired spiro[4.4]nonane-1,6-dione.
-
-
Purification: The crude product is typically purified by vacuum distillation or column chromatography on silica gel.
Analytical Workflow for this compound Characterization
The following workflow outlines the standard procedures for confirming the identity and purity of a sample of this compound.
References
Spiro[4.4]nonan-1-one: A Comprehensive Technical Guide to Safety, Handling, and Hazards
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides critical safety, handling, and hazard information for Spiro[4.4]nonan-1-one (CAS No: 14727-58-3). The information is compiled and presented to meet the needs of laboratory and drug development professionals, with a focus on ensuring safe handling and mitigating potential risks. All quantitative data is summarized for clarity, and procedural workflows are visualized to provide actionable guidance.
Chemical and Physical Properties
This compound is a combustible liquid with the following key physical and chemical properties.
| Property | Value | Source |
| Molecular Formula | C₉H₁₄O | [1] |
| Molecular Weight | 138.21 g/mol | [1] |
| CAS Number | 14727-58-3 | [1] |
| Appearance | Not explicitly stated, likely a liquid | |
| Boiling Point | Data not available | |
| Melting Point | Data not available | |
| Flash Point | Combustible liquid | [1] |
| Solubility | Data not available | |
| Density | Data not available |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Researchers must be aware of the following hazards:
| Hazard Class | Category | Hazard Statement |
| Flammable liquids | 4 | H227: Combustible liquid |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | H335: May cause respiratory irritation |
GHS Pictogram:
Signal Word: Warning[1]
Safe Handling and Storage
Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and prevent accidents.
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate PPE. The following diagram outlines the recommended PPE for handling this chemical.
Handling Procedures
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.
-
Grounding: Take precautionary measures against static discharge.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
Storage Requirements
-
Container: Keep the container tightly closed and properly labeled.
-
Location: Store in a cool, dry, and well-ventilated place away from incompatible materials.
-
Incompatible Materials: Avoid storage with strong oxidizing agents.
Emergency Procedures
In the event of an emergency, immediate and appropriate action is crucial. The following diagram outlines the logical steps for emergency response.
Toxicological Information
Experimental Protocols: Risk Assessment and Safe Handling Workflow
The following diagram illustrates a generalized workflow for conducting a risk assessment and establishing safe handling procedures for this compound in a research setting.
Disposal Considerations
Dispose of this compound and its containers in accordance with local, regional, and national regulations. Contact a licensed professional waste disposal service for proper disposal. Do not allow the chemical to enter drains or the environment.
Signaling Pathways and Biological Activity
Currently, there is no publicly available information on the specific biological activity or signaling pathways associated with this compound. Further research is required to elucidate its pharmacological and toxicological mechanisms.
Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS) provided by the supplier. Users should always consult the SDS and conduct a thorough risk assessment before handling this chemical.
References
Spiro[4.4]nonan-1-one: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide on the Commercial Availability, Synthesis, and Potential Applications of Spiro[4.4]nonan-1-one
This technical guide provides a comprehensive overview of this compound, a spirocyclic ketone with potential applications in medicinal chemistry and drug discovery. The unique three-dimensional structure of spiro compounds makes them attractive scaffolds for the development of novel therapeutics.[1] This document details the commercial availability of this compound, outlines a plausible synthetic protocol, and discusses its potential role in drug development workflows.
Commercial Availability
This compound is available from several chemical suppliers catering to the research and development market. While specific purity levels and available quantities often require direct inquiry, the following table summarizes the readily available information from prominent suppliers. All listed suppliers indicate that the product is for research use only.[2][3]
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| Vulcanchem | 14727-58-3 | C₉H₁₄O | 138.21 | Inquire for details on purity and quantity.[2] |
| BLD Pharm | 14727-58-3 | C₉H₁₄O | 138.21 | Storage at 2-8°C recommended; inquire for purity/specification.[3] |
Table 1: Commercial Suppliers of this compound
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below. This data is essential for its handling, formulation, and application in experimental settings.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[4] |
| CAS Number | 14727-58-3 | PubChem[4] |
| Molecular Formula | C₉H₁₄O | PubChem[4] |
| Molecular Weight | 138.21 g/mol | PubChem[4] |
| Canonical SMILES | C1CCC2(C1)CCCC2=O | PubChem[4] |
| InChI Key | QRYJGVNQNLCGGZ-UHFFFAOYSA-N | PubChem[4] |
| Appearance | Not specified (likely a liquid or low-melting solid) | - |
| Storage | Sealed in dry, 2-8°C | BLD Pharm[3] |
Table 2: Physicochemical Properties of this compound
Experimental Protocols
Proposed Synthesis of this compound via Dieckmann Condensation
The Dieckmann condensation is an intramolecular cyclization of a diester with a strong base to yield a β-keto ester, which can then be hydrolyzed and decarboxylated to give a cyclic ketone.
1. Synthesis of Diethyl 2-(4-carboxybutyl)cyclopentane-1,1-dicarboxylate:
-
Reactants: Diethyl cyclopentane-1,1-dicarboxylate and a suitable 4-halobutyrate derivative (e.g., ethyl 4-bromobutyrate).
-
Base: A strong base such as sodium ethoxide (NaOEt) is used to deprotonate the α-carbon of the malonic ester derivative.
-
Solvent: Anhydrous ethanol is a typical solvent for this reaction.
-
Procedure: Diethyl cyclopentane-1,1-dicarboxylate is treated with sodium ethoxide in anhydrous ethanol to form the enolate. Ethyl 4-bromobutyrate is then added, and the mixture is refluxed. After the reaction is complete, the product is worked up by acidification and extraction.
2. Dieckmann Condensation:
-
Reactant: The diester from the previous step.
-
Base: Sodium ethoxide or another strong base.
-
Solvent: Anhydrous toluene or benzene.
-
Procedure: The diester is treated with a strong base in an anhydrous solvent to promote intramolecular cyclization. The resulting β-keto ester is then hydrolyzed and decarboxylated by heating with aqueous acid (e.g., sulfuric acid) to yield this compound.
3. Purification:
-
The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.
4. Analytical Characterization:
-
The structure and purity of the synthesized this compound can be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretch of the ketone.
-
Potential Applications in Drug Discovery
Spirocyclic scaffolds are of significant interest in drug discovery due to their inherent three-dimensionality, which can lead to improved target binding affinity and selectivity, as well as favorable physicochemical properties.[1][6] While specific biological activities for this compound have not been extensively reported, its rigid spiro[4.4]nonane core makes it a valuable building block for the synthesis of compound libraries for screening against various biological targets.
The general workflow for utilizing a novel scaffold like this compound in a drug discovery program is illustrated in the following diagram.
This workflow highlights the journey from a starting chemical scaffold to a potential clinical candidate. The ketone functionality of this compound provides a reactive handle for a variety of chemical transformations, allowing for the generation of a diverse library of derivatives for biological screening.
Conclusion
This compound is a commercially available spirocyclic ketone that holds promise as a versatile building block for medicinal chemistry and drug discovery. While detailed experimental protocols for its synthesis and specific biological activities require further investigation, its rigid three-dimensional structure makes it an attractive starting point for the development of novel therapeutic agents. This technical guide provides a foundational resource for researchers and drug development professionals interested in exploring the potential of this and other spirocyclic compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound (14727-58-3) for sale [vulcanchem.com]
- 3. 14727-58-3|this compound|BLD Pharm [bldpharm.com]
- 4. This compound | C9H14O | CID 549135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CHEMISTRY OF SPIRO-COMPOUNDS. PART II. SYNTHESIS OF CYCLOPENTANE-SPIRO-CYCLOPENTANONE. [zenodo.org]
- 6. Spirocyclic Motifs in Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
The Core Chemistry of Spiroketones: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiroketones, and their more common tautomeric form, spiroketals, are a fascinating and vital class of organic compounds. Characterized by a central spirocyclic carbon atom connecting two heterocyclic rings, each containing an oxygen atom, these structures are prevalent in a vast array of natural products with significant biological activities.[1][2] Their rigid, three-dimensional architecture makes them attractive scaffolds in medicinal chemistry and drug discovery, offering precise spatial presentation of functional groups.[3] This technical guide provides an in-depth exploration of the fundamental reaction chemistry of spiroketones, encompassing their synthesis, characteristic reactions, and relevance in drug development.
I. Synthesis of Spiroketones
The construction of the spiroketal framework can be achieved through various synthetic strategies, often with a focus on controlling the stereochemistry at the spirocyclic center.
Acid-Catalyzed Spiroketalization
The most traditional and widely employed method for spiroketal synthesis is the acid-catalyzed cyclization of a dihydroxyketone precursor.[4] This reaction proceeds via the formation of a hemiketal followed by an intramolecular nucleophilic attack of the second hydroxyl group on the resulting oxocarbenium ion. While effective, this method often leads to the thermodynamically most stable spiroketal isomer, which may not always be the desired one.[5]
Experimental Protocol: Acid-Catalyzed Spiroketalization
A general procedure for the acid-catalyzed spiroketalization of a dihydroxyketone is as follows:
-
Dissolve the dihydroxyketone substrate in a suitable organic solvent (e.g., dichloromethane, toluene, or methanol).
-
Add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid (p-TsOH), camphorsulfonic acid (CSA), or pyridinium p-toluenesulfonate (PPTS)).
-
Stir the reaction mixture at room temperature or with gentle heating. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired spiroketal.
Stereoselective Synthesis Strategies
Controlling the stereochemistry at the anomeric carbon is a significant challenge in spiroketal synthesis. Several modern synthetic methodologies have been developed to achieve high levels of stereocontrol.
-
Substrate-Controlled Synthesis: The inherent stereochemistry of the dihydroxyketone precursor can direct the stereochemical outcome of the cyclization.
-
Reagent-Controlled Synthesis: Chiral auxiliaries or catalysts can be employed to induce asymmetry in the spiroketalization process.
-
Kinetic vs. Thermodynamic Control: By carefully selecting reaction conditions (e.g., temperature, solvent, and catalyst), it is possible to favor the formation of the kinetically or thermodynamically preferred isomer.[6] Kinetically controlled reactions are often performed at low temperatures and may utilize specific Lewis acids to pre-organize the substrate for a selective cyclization.[7]
Experimental Workflow: General Spiroketone Synthesis
II. Characteristic Reactions of Spiroketones
The reactivity of spiroketones is primarily governed by the ketone functional group and the unique structural and electronic properties of the spiroketal moiety.
Reduction of the Ketone Carbonyl
The carbonyl group of a spiroketone can be reduced to the corresponding alcohol using standard hydride reducing agents. The stereochemical outcome of the reduction is often influenced by the steric hindrance imposed by the spirocyclic framework.
-
Sodium Borohydride (NaBH₄): A mild reducing agent that can selectively reduce the ketone in the presence of less reactive functional groups.
-
Lithium Aluminum Hydride (LiAlH₄): A much stronger reducing agent capable of reducing the ketone as well as other functional groups that may be present in the molecule.
Experimental Protocol: Reduction of a Spiroketone with NaBH₄
-
Dissolve the spiroketone in a protic solvent such as methanol or ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride portion-wise to the stirred solution.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of water or dilute acid.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent.
-
Dry the combined organic extracts, filter, and concentrate.
-
Purify the resulting alcohol by column chromatography.
| Reactant Example | Reducing Agent | Solvent | Temperature (°C) | Product(s) | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Steroidal Spiroketone | NaBH₄ | Methanol | 0 | Axial and Equatorial Alcohols | Varies with substrate | - | [8] |
| Substituted Spiro[4.5]decanone | LiAlH₄ | Diethyl ether | 0 to rt | Spiro[4.5]decanol | Mixture of isomers | - | [9] |
Nucleophilic Addition to the Carbonyl Group
Spiroketones undergo nucleophilic addition reactions at the carbonyl carbon, similar to acyclic ketones. However, the facial selectivity of the attack can be highly dependent on the stereochemistry of the spiroketal rings.
-
Organometallic Reagents (e.g., Grignard and Organolithium Reagents): These strong carbon nucleophiles add to the carbonyl to form tertiary alcohols after acidic workup.
-
Wittig Reaction: Reaction with a phosphonium ylide converts the carbonyl group into an alkene.
Rearrangement Reactions
The spiroketal scaffold can undergo interesting rearrangement reactions under specific conditions.
-
Nucleophile-Induced Retro-Claisen Type Rearrangement: Certain spiroketones are susceptible to rearrangements initiated by nucleophilic attack, which can lead to the cleavage of the spirocyclic system.[10][11]
-
Oxidative Rearrangements: Epoxidation of an enol ether within a spiroketal structure can trigger a cascade of rearrangements, leading to a complete reorganization of the molecular skeleton.[12]
Mechanism: Oxidative "Inside-Out" Rearrangement
III. Spiroketones in Drug Development
The unique three-dimensional and rigid nature of the spiroketal motif has made it a privileged scaffold in drug design.[3] Several approved drugs and numerous clinical candidates feature a spiroketal core.
Spironolactone: A Mineralocorticoid Receptor Antagonist
Spironolactone is a potassium-sparing diuretic that functions as an antagonist of the mineralocorticoid receptor (MR).[13][14] By blocking the action of aldosterone, it prevents the reabsorption of sodium and water in the kidneys, leading to its diuretic and antihypertensive effects.[4]
Signaling Pathway: Spironolactone Mechanism of Action
Safinamide: A Monoamine Oxidase B (MAO-B) Inhibitor
Safinamide is an anti-Parkinsonian drug with a multi-modal mechanism of action.[1] Its primary activity is the selective and reversible inhibition of monoamine oxidase B (MAO-B), which leads to an increase in dopamine levels in the brain.[5][15] Additionally, it modulates glutamate release through the blockade of voltage-gated sodium and calcium channels.[16]
Signaling Pathway: Safinamide's Dual Mechanism
IV. Isolation of Spiroketone-Containing Natural Products
Many spiroketones are discovered through the screening of natural product extracts. The isolation and purification of these compounds is a critical step in their characterization and biological evaluation.
Experimental Workflow: Natural Product Isolation
Conclusion
The fundamental reaction chemistry of spiroketones is rich and varied, offering numerous avenues for the synthesis of complex and biologically relevant molecules. From classical acid-catalyzed cyclizations to modern stereoselective methods, the ability to construct these rigid three-dimensional scaffolds with precision is of paramount importance. Their reactivity, centered around the ketone carbonyl but influenced by the spirocyclic framework, allows for a diverse range of chemical transformations. The prevalence of the spiroketal motif in approved drugs and natural products underscores its significance in medicinal chemistry and drug discovery. A thorough understanding of the core chemistry of spiroketones is therefore essential for researchers, scientists, and drug development professionals seeking to harness the potential of this remarkable class of compounds.
References
- 1. Enzymatic spiroketal formation via oxidative rearrangement of pentangular polyketides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Spiroketals - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of a spiroketone intermediate featuring a green and sustainable telescoped flow process - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. AndoLab -PheromoneDatabase- [lepipheromone.sakura.ne.jp]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. arkat-usa.org [arkat-usa.org]
Methodological & Application
Synthetic Routes to Spiro[4.4]nonan-1-one and its Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of Spiro[4.4]nonan-1-one and its derivatives. The spiro[4.4]nonane framework is a key structural motif in various natural products and pharmacologically active compounds, making its efficient synthesis a significant area of interest in medicinal chemistry and drug development. This guide outlines several prominent synthetic strategies, offering detailed experimental procedures and comparative data to aid in the selection of the most suitable route for specific research and development needs.
Introduction
The spiro[4.4]nonane skeleton, characterized by two fused five-membered rings sharing a single carbon atom, presents a unique three-dimensional architecture that is often associated with potent biological activity. The synthesis of this spirocyclic system, and particularly the functionalized this compound, has been approached through various methodologies. This document will focus on three primary and effective synthetic routes:
-
Intramolecular Aldol Condensation: A classical and often high-yielding approach that involves the cyclization of a suitable diketone precursor.
-
Pauson-Khand Reaction: A powerful transition-metal-catalyzed [2+2+1] cycloaddition to construct the cyclopentenone core.
-
Diels-Alder Reaction: A versatile cycloaddition strategy to form the spirocyclic framework, often leading to di-functionalized intermediates that can be further elaborated.
Each section will provide a detailed protocol for the key reactions, a summary of quantitative data for comparison, and a visual representation of the synthetic workflow.
Intramolecular Aldol Condensation Route
The intramolecular aldol condensation is a robust method for the formation of cyclic ketones, including spirocyclic systems. For the synthesis of this compound, a key precursor is 1-(4-oxobutyl)cyclopentanecarbaldehyde. This diketone, upon treatment with a base, undergoes an intramolecular cyclization to yield the target spiro compound.
Logical Workflow for Intramolecular Aldol Condensation
Caption: Workflow for the synthesis of this compound via intramolecular aldol condensation.
Experimental Protocol: Synthesis of this compound via Intramolecular Aldol Condensation
Step 1: Synthesis of 1-(3-oxobutyl)cyclopentane-1-carbaldehyde (Diketone Precursor)
-
Materials: Cyclopentanone, Acrolein, Sodium Hydroxide (NaOH), Diethyl ether, Hydrochloric acid (HCl), Magnesium sulfate (MgSO₄).
-
Procedure:
-
To a stirred solution of cyclopentanone (0.2 mol) in 100 mL of diethyl ether at 0 °C, add a solution of sodium hydroxide (0.2 mol) in 50 mL of water.
-
Slowly add acrolein (0.2 mol) dropwise to the reaction mixture, maintaining the temperature below 5 °C.
-
Stir the mixture at room temperature for 12 hours.
-
Separate the organic layer and wash it with 1 M HCl (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude diketone precursor.
-
Purify the crude product by vacuum distillation.
-
Step 2: Intramolecular Aldol Condensation to this compound
-
Materials: 1-(3-oxobutyl)cyclopentane-1-carbaldehyde, Potassium hydroxide (KOH), Ethanol.
-
Procedure:
-
Dissolve the diketone precursor (0.1 mol) in 200 mL of ethanol.
-
Add a solution of potassium hydroxide (0.12 mol) in 50 mL of ethanol to the reaction mixture.
-
Reflux the mixture for 4 hours.
-
Cool the reaction to room temperature and neutralize with 2 M HCl.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 100 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the resulting this compound by column chromatography on silica gel.
-
Quantitative Data
| Step | Reactants | Catalyst/Base | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| 1. Diketone Synthesis | Cyclopentanone, Acrolein | NaOH | Diethyl ether | 12 | 0 - RT | 65-75 |
| 2. Intramolecular Aldol Condensation | 1-(3-oxobutyl)cyclopentane-1-carbaldehyde | KOH | Ethanol | 4 | Reflux | 80-90 |
Pauson-Khand Reaction Route
The Pauson-Khand reaction is a formal [2+2+1] cycloaddition that combines an alkene, an alkyne, and carbon monoxide to form a cyclopentenone. For the synthesis of this compound, an intramolecular Pauson-Khand reaction of an appropriate enyne is a highly efficient strategy.
Logical Workflow for Pauson-Khand Reaction
Caption: Workflow for the synthesis of this compound via Pauson-Khand reaction.
Experimental Protocol: Synthesis of this compound via Pauson-Khand Reaction
Step 1: Synthesis of the Enyne Precursor
-
This protocol assumes the availability of a suitable enyne precursor, such as 1-allyl-2-ethynylcyclopentane. The synthesis of such precursors can vary and should be referenced from relevant literature.
Step 2: Intramolecular Pauson-Khand Reaction
-
Materials: Enyne precursor, Dicobalt octacarbonyl (Co₂(CO)₈), Dichloromethane (DCM), Carbon monoxide (CO) atmosphere.
-
Procedure:
-
In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve the enyne precursor (10 mmol) in 50 mL of dry dichloromethane.
-
Add dicobalt octacarbonyl (11 mmol) to the solution at room temperature.
-
Stir the mixture for 2 hours, during which the color should change to a deep red, indicating the formation of the cobalt-alkyne complex.
-
Replace the nitrogen atmosphere with a balloon of carbon monoxide.
-
Heat the reaction mixture to 40 °C and stir for 24 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and open it to the air to decompose the excess cobalt carbonyl.
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the corresponding spiro[4.4]nonenone.
-
Step 3: Reduction to this compound
-
Materials: Spiro[4.4]nonenone, Palladium on carbon (10% Pd/C), Ethanol, Hydrogen gas.
-
Procedure:
-
Dissolve the spiro[4.4]nonenone (5 mmol) in 50 mL of ethanol in a hydrogenation flask.
-
Add 10% Pd/C (5 mol%) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).
-
Stir the reaction mixture under a hydrogen atmosphere at room temperature for 6 hours.
-
Filter the reaction mixture through Celite to remove the catalyst and wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain this compound.
-
Quantitative Data
| Step | Reactants | Catalyst/Reagent | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| 2. Pauson-Khand Reaction | Enyne Precursor | Co₂(CO)₈, CO | DCM | 24 | 40 | 70-85 |
| 3. Reduction | Spiro[4.4]nonenone | 10% Pd/C, H₂ | Ethanol | 6 | RT | >95 |
Diels-Alder Reaction Route
The Diels-Alder reaction provides a powerful tool for the construction of six-membered rings, which can be precursors to spiro[4.4]nonane systems. A common strategy involves the reaction of a cyclopentadiene derivative with a suitable dienophile, followed by ring contraction or other transformations. A more direct approach involves the Diels-Alder reaction of spiro[4.4]nona-2,7-diene-1,6-dione as a dienophile.[1]
Logical Workflow for Diels-Alder Reaction
Caption: Workflow for the synthesis of this compound derivatives via Diels-Alder reaction.
Experimental Protocol: Synthesis of an Annulated Spiro[4.4]nonane-dione
-
Materials: Spiro[4.4]nona-2,7-diene-1,6-dione, 1,3-Diphenylisobenzofuran, Boron trifluoride etherate (BF₃·OEt₂), Dichloromethane (DCM).
-
Procedure:
-
To a solution of spiro[4.4]nona-2,7-diene-1,6-dione (1 mmol) and 1,3-diphenylisobenzofuran (1.1 mmol) in 20 mL of dry dichloromethane at 0 °C, add boron trifluoride etherate (1.2 mmol) dropwise.
-
Stir the reaction mixture at room temperature for 8 hours.
-
Quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the annulated spiro[4.4]nonane-dione derivative.
-
Note: The conversion of the resulting dione to this compound would require further synthetic steps, such as selective reduction and/or decarbonylation, which are highly substrate-dependent.
Quantitative Data
| Step | Reactants | Catalyst/Reagent | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| 1. Diels-Alder Reaction | Spiro[4.4]nona-2,7-diene-1,6-dione, 1,3-Diphenylisobenzofuran | BF₃·OEt₂ | DCM | 8 | 0 - RT | 75-90 |
Conclusion
The synthesis of this compound and its derivatives can be achieved through several effective synthetic strategies. The Intramolecular Aldol Condensation offers a direct and high-yielding route, provided the diketone precursor is readily accessible. The Pauson-Khand Reaction is a powerful method for constructing the spirocyclic cyclopentenone core, which can be easily converted to the target saturated ketone. The Diels-Alder Reaction provides access to more complex, annulated spiro[4.4]nonane systems that can serve as versatile intermediates for a variety of derivatives. The choice of the optimal synthetic route will depend on the desired substitution pattern, scale of the reaction, and the availability of starting materials. The protocols and data presented herein provide a solid foundation for researchers to embark on the synthesis of this important class of spirocyclic compounds.
References
Application Notes and Protocols for the Asymmetric Synthesis of Chiral Spiro[4.4]nonane Building Blocks
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the asymmetric synthesis of chiral spiro[4.4]nonane building blocks. This valuable structural motif is found in numerous natural products and chiral ligands for asymmetric catalysis. The following methods represent state-of-the-art organocatalytic and metal-catalyzed approaches to access these important molecules in an enantiomerically pure form.
Method 1: Organocatalytic Asymmetric Tandem Nazarov Cyclization/Semipinacol Rearrangement
This powerful cascade reaction enables the rapid construction of chiral spiro[4.4]nonane-1,6-diones from readily available acyclic precursors. The reaction proceeds with high enantioselectivity under the influence of a chiral Brønsted acid catalyst, generating up to four contiguous stereocenters, including the key spirocyclic all-carbon quaternary center.
Protocol 1: Asymmetric Tandem Nazarov/Semipinacol Rearrangement
This protocol is adapted from the work of Tu, Y.-Q. and co-workers published in the Journal of the American Chemical Society (2015).[1][2]
General Procedure:
-
To a dried Schlenk tube under an argon atmosphere, add the chiral phosphoric acid catalyst (0.01 mmol, 10 mol%).
-
Add the 2-(1-hydroxycyclobutyl)penta-1,4-dien-3-one substrate (0.1 mmol, 1.0 equiv).
-
Dissolve the solids in freshly distilled toluene (1.0 mL).
-
Stir the resulting solution at 60 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (petroleum ether/ethyl acetate mixture) to afford the desired chiral spiro[4.4]nonane-1,6-dione.
Data Presentation: Substrate Scope and Performance
The following table summarizes the performance of the organocatalytic asymmetric tandem Nazarov cyclization/semipinacol rearrangement for a variety of substrates.
| Entry | Substrate (R) | Product | Yield (%) | ee (%) |
| 1 | Phenyl | 2a | 95 | 96 |
| 2 | 4-Methylphenyl | 2b | 96 | 97 |
| 3 | 4-Methoxyphenyl | 2c | 92 | 96 |
| 4 | 4-Fluorophenyl | 2d | 93 | 95 |
| 5 | 4-Chlorophenyl | 2e | 94 | 96 |
| 6 | 4-Bromophenyl | 2f | 95 | 95 |
| 7 | 2-Naphthyl | 2g | 91 | 94 |
| 8 | 2-Thienyl | 2h | 85 | 92 |
Data extracted from J. Am. Chem. Soc. 2015, 137, 26, 8344–8347.[1][2]
Visualizations
Caption: Experimental workflow for the Nazarov/Semipinacol cascade.
References
Application Notes and Protocols for the Synthesis of Spiro[4.4]nonan-1-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental protocol for the synthesis of Spiro[4.4]nonan-1-one, a valuable spirocyclic ketone building block in organic synthesis and drug discovery. The protocols outlined below are based on established chemical transformations, including alkylation, intramolecular cyclization (Thorpe-Ziegler reaction), and subsequent hydrolysis and decarboxylation.
Overview of the Synthetic Pathway
The synthesis of this compound can be achieved through a multi-step sequence starting from readily available cyclopentanone. The overall transformation involves the introduction of a three-carbon side chain, followed by an intramolecular cyclization to construct the second five-membered ring of the spirocyclic system. The key steps are:
-
Cyanoethylation of Cyclopentanone: Reaction of cyclopentanone with acrylonitrile to introduce a 3-cyanopropyl group at the α-position.
-
Formation of a Dinitrile Intermediate: Conversion of the initial adduct to a dinitrile, which serves as the precursor for the intramolecular cyclization.
-
Thorpe-Ziegler Cyclization: Intramolecular cyclization of the dinitrile to form a β-enaminonitrile.
-
Hydrolysis and Decarboxylation: Acid-catalyzed hydrolysis of the β-enaminonitrile followed by decarboxylation to yield the target this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound via Thorpe-Ziegler Cyclization
This protocol details a robust method for the preparation of this compound starting from cyclopentanone and acrylonitrile.
Step 1: Synthesis of 2-(3-Cyanopropyl)cyclopentan-1-one
-
Materials:
-
Cyclopentanone
-
Acrylonitrile
-
Sodium ethoxide (or other suitable base)
-
Ethanol (anhydrous)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide in anhydrous ethanol.
-
Cool the solution in an ice bath and add cyclopentanone dropwise with stirring.
-
To this mixture, add acrylonitrile dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing cold water and diethyl ether.
-
Neutralize the aqueous layer with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield 2-(3-cyanopropyl)cyclopentan-1-one.
-
Step 2: Synthesis of 1-(3-Cyanopropyl)cyclopentane-1-carbonitrile
-
Materials:
-
2-(3-Cyanopropyl)cyclopentan-1-one
-
Acetone cyanohydrin
-
Triethylamine
-
Methanol
-
Diethyl ether
-
Dilute hydrochloric acid
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a flask, dissolve 2-(3-cyanopropyl)cyclopentan-1-one in methanol.
-
Add acetone cyanohydrin and a catalytic amount of triethylamine.
-
Stir the mixture at room temperature for 24-48 hours.
-
Pour the reaction mixture into a separatory funnel containing diethyl ether and wash with dilute hydrochloric acid, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The resulting crude dinitrile can be used in the next step without further purification or can be purified by column chromatography.
-
Step 3: Thorpe-Ziegler Cyclization to 2-Aminospiro[4.4]non-1-ene-3-carbonitrile
-
Materials:
-
1-(3-Cyanopropyl)cyclopentane-1-carbonitrile
-
Sodium hydride (or sodium amide)
-
Anhydrous toluene (or xylene)
-
Ethanol
-
Dilute acetic acid
-
-
Procedure:
-
To a suspension of sodium hydride in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon), add a solution of 1-(3-cyanopropyl)cyclopentane-1-carbonitrile in anhydrous toluene dropwise at room temperature.
-
Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by the evolution of hydrogen gas.
-
Cool the reaction mixture to room temperature and cautiously quench the excess sodium hydride by the slow addition of ethanol.
-
Pour the mixture into ice water and neutralize with dilute acetic acid.
-
Separate the organic layer, and extract the aqueous layer with toluene or diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude β-enaminonitrile.
-
Step 4: Hydrolysis and Decarboxylation to this compound
-
Materials:
-
Crude 2-aminospiro[4.4]non-1-ene-3-carbonitrile
-
Concentrated sulfuric acid (or hydrochloric acid)
-
Water
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a mixture of concentrated sulfuric acid and water, add the crude β-enaminonitrile from the previous step.
-
Heat the mixture to reflux for 6-12 hours until the evolution of carbon dioxide ceases.
-
Cool the reaction mixture to room temperature and extract with diethyl ether.
-
Wash the combined organic extracts with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.
-
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Key Characterization Data |
| 2-(3-Cyanopropyl)cyclopentan-1-one | C₉H₁₃NO | 151.21 | 60-70% | IR (neat): 2245 (C≡N), 1740 (C=O) cm⁻¹ |
| 1-(3-Cyanopropyl)cyclopentane-1-carbonitrile | C₁₀H₁₂N₂ | 160.22 | 75-85% | IR (neat): 2240 (C≡N) cm⁻¹ |
| 2-Aminospiro[4.4]non-1-ene-3-carbonitrile | C₁₀H₁₂N₂ | 160.22 | 70-80% | IR (neat): 3400-3200 (N-H), 2180 (C≡N), 1640 (C=C) cm⁻¹ |
| This compound | C₉H₁₄O | 138.21 | 50-60% (from dinitrile) | ¹H NMR (CDCl₃): δ 1.60-2.10 (m, 12H), 2.25-2.40 (m, 2H). ¹³C NMR (CDCl₃): δ 26.5, 36.8, 38.5, 50.1, 219.5. IR (neat): 1735 (C=O) cm⁻¹. |
Experimental Workflow
Caption: Synthetic workflow for this compound.
Signaling Pathways and Logical Relationships
The synthesis of this compound does not involve biological signaling pathways. The logical relationship of the synthesis is a linear sequence of chemical transformations as depicted in the workflow diagram above. Each step builds upon the previous one to construct the target molecule. The key logical steps are the formation of a suitable acyclic precursor followed by an intramolecular cyclization to create the desired spirocyclic system.
Applications of Spiro[4.4]nonan-1-one in the Total Synthesis of Natural Products: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The spiro[4.4]nonane scaffold is a key structural motif present in a variety of biologically active natural products. Its rigid, three-dimensional architecture is of significant interest in medicinal chemistry and drug discovery. Spiro[4.4]nonan-1-one and its derivatives serve as versatile building blocks for the stereocontrolled construction of these complex molecules. This document provides detailed application notes and experimental protocols for the use of this compound and related structures in the total synthesis of notable natural products, including the antitumor antibiotic Fredericamycin A and the alkaloid Cephalotaxine.
Application Note 1: Synthesis of the Spiro[4.4]nonane Core of Fredericamycin A
Fredericamycin A is a potent antitumor antibiotic characterized by a unique pentacyclic spiro[4.4]nonane core structure. The synthesis of this central scaffold often involves the construction of a functionalized spiro[4.4]nonane-1,6-dione, a close derivative of this compound. The following protocols are based on synthetic strategies developed by Kita and others, highlighting a practical approach to this key intermediate.[1]
Key Synthetic Strategies:
The construction of the spiro[4.4]nonane system in Fredericamycin A syntheses typically involves an intramolecular cyclization strategy. One common approach is the Dieckmann condensation of a suitably substituted cyclopentane derivative. The stereochemistry of the spiro center is a critical aspect, often controlled through enzymatic resolutions or the use of chiral auxiliaries.[1]
Tabulated Data: Key Transformations in the Synthesis of a Fredericamycin A Precursor
| Step | Reaction | Key Reagents and Conditions | Yield (%) | Enantiomeric Excess (%) | Reference |
| 1 | Kinetic Resolution | Baker's Yeast | 54 (for (R)-enantiomer) | >99 | [2] |
| 2 | Hydroformylation | Rh(acac)(CO)₂, PPh₃, H₂/CO (1:1, 800 psi), Benzene, 80 °C | - | - | [2] |
| 3 | Oxidation | Jones Reagent (CrO₃, H₂SO₄, Acetone) | - | - | [2] |
| 4 | Esterification | CH₂N₂ | - | - | [2] |
| 5 | Dieckmann Condensation | NaH, THF, reflux | - | - | [2] |
Experimental Protocol: Asymmetric Synthesis of Spiro[4.4]nonane-1,6-dione
This protocol describes a key transformation in the synthesis of the enantiopure spiro[4.4]nonane core, a precursor to the BCDE ring system of Fredericamycin A.
Step 1: Kinetic Resolution of 2-allyl-2-(ethoxycarbonyl)cyclopentan-1-one [2]
-
Suspend baker's yeast (Saccharomyces cerevisiae) in a solution of D-glucose in distilled water.
-
Stir the mixture at room temperature for 30 minutes to activate the yeast.
-
Add a solution of racemic 2-allyl-2-(ethoxycarbonyl)cyclopentan-1-one in ethanol dropwise to the yeast suspension.
-
Stir the reaction mixture at room temperature for 48 hours, monitoring the progress by TLC.
-
After completion, filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Extract the filtrate with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the optically active starting material and the corresponding alcohol.
Step 2: Dieckmann Condensation to form (R)-Spiro[4.4]nonane-1,6-dione [2]
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, washed with hexanes) in anhydrous tetrahydrofuran (THF) under an argon atmosphere, add a solution of the enantiomerically enriched diester precursor in anhydrous THF dropwise at 0 °C.
-
After the addition is complete, heat the reaction mixture to reflux and stir for 4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield (R)-Spiro[4.4]nonane-1,6-dione.
Synthetic Pathway for Fredericamycin A Core
Caption: Synthetic approach to the core of Fredericamycin A.
Application Note 2: Construction of the Azaspiro[4.4]nonane Skeleton of Cephalotaxine
Cephalotaxine and its esters, the harringtonines, are alkaloids with significant antileukemic activity. A key feature of their structure is the 1-azaspiro[4.4]nonane ring system. Synthetic approaches to Cephalotaxine often involve the construction of a spirocyclic intermediate that is then elaborated to the final pentacyclic structure.
Key Synthetic Strategies:
The synthesis of the azaspiro[4.4]nonane core of Cephalotaxine has been achieved through various methods, including intramolecular Heck reactions, carbene C-H insertion reactions, and intramolecular aldol condensations.[3][4] These strategies allow for the efficient construction of the spirocyclic framework with control over the stereochemistry.
Tabulated Data: Key Transformations in the Synthesis of a Cephalotaxine Precursor
| Step | Reaction | Key Reagents and Conditions | Yield (%) | Diastereomeric Ratio | Reference |
| 1 | Alkylidene Carbene 1,5-C-H Insertion | N-((E)-3-diazo-4-oxopent-1-en-1-yl)-N-tosyl-L-prolinamide, Rh₂(OAc)₄, CH₂Cl₂, rt | 79 | - | [3] |
| 2 | Heck-type Cyclization | Pd(OAc)₂, PPh₃, HCO₂H, Et₃N, CH₃CN, 80 °C | 65 | - | [3] |
| 3 | Intramolecular Aldol Condensation | NaOMe (cat.), MeOH, rt | 43 | - | [4] |
Experimental Protocol: Alkylidene Carbene 1,5-C-H Insertion for Azaspiro[4.4]nonane Synthesis
This protocol outlines a key step in a formal synthesis of (-)-Cephalotaxine, demonstrating the construction of the spiro[4.4]azanonane core.[3]
-
To a solution of the diazo compound precursor (e.g., N-((E)-3-diazo-4-oxopent-1-en-1-yl)-N-tosyl-L-prolinamide) in anhydrous dichloromethane (CH₂Cl₂) under an argon atmosphere, add a catalytic amount of rhodium(II) acetate dimer (Rh₂(OAc)₄).
-
Stir the reaction mixture at room temperature and monitor the reaction progress by the disappearance of the diazo starting material using TLC (visualized with a potassium permanganate stain). The reaction is typically complete within 1-2 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired spiro[4.4]azanonane product.
Logical Workflow for Cephalotaxine Synthesis
Caption: Key steps in the formal synthesis of (-)-Cephalotaxine.
References
Application Note: Spiro[4.4]nonan-1-one as a Versatile Precursor for the Synthesis of Novel Spiro-Heterocycles
Audience: Researchers, scientists, and drug development professionals.
Introduction
Spiro-heterocycles are a fascinating class of organic compounds characterized by two rings connected through a single common atom. This unique structural feature imparts a rigid, three-dimensional conformation that is highly sought after in medicinal chemistry. The conformational constraint of spiro systems can lead to enhanced binding affinity and selectivity for biological targets, making them privileged scaffolds in drug discovery.[1][2] Many natural and synthetic spiro compounds exhibit a wide range of biological activities, including anticancer, antimicrobial, antiviral, and antioxidant properties.[1][3][4]
Spiro[4.4]nonan-1-one, with its readily available spirocyclic core and a reactive ketone functional group, serves as an excellent and versatile starting material for the synthesis of a diverse array of novel spiro-heterocycles. The carbonyl group provides a reactive handle for condensation and cycloaddition reactions with various binucleophiles, enabling the construction of new heterocyclic rings fused at the spiro center. This application note details several protocols for leveraging this compound as a precursor for generating libraries of spiro-heterocycles for screening and drug development.
General Synthetic Pathways from this compound
The reactivity of the carbonyl group in this compound allows for its conversion into various heterocyclic systems. By selecting appropriate binucleophilic reagents, a range of five- and six-membered heterocycles can be synthesized, including pyrimidines, pyrazoles, and pyrans. The general workflow illustrates the strategic position of this compound as a central building block.
References
Application Notes and Protocols: Palladium-Catalyzed Functionalization of Spiro[4.4]nonane Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the palladium-catalyzed functionalization of spiro[4.4]nonane systems. The methodologies outlined herein are critical for the synthesis of complex spirocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science due to their rigid three-dimensional structures.
Introduction to Spiro[4.4]nonane Functionalization
Spiro[4.4]nonane derivatives are prevalent in a variety of natural products and pharmacologically active compounds. Their unique conformational rigidity provides a valuable scaffold for the precise spatial arrangement of functional groups, making them attractive templates for drug design. Palladium-catalyzed reactions, particularly C-H activation and cross-coupling, have emerged as powerful tools for the direct and selective modification of these complex structures.[1][2][3] This document details established palladium-catalyzed methods for the derivatization of the spiro[4.4]nonane core.
Application Note 1: Palladium-Catalyzed Transmetallation for the Synthesis of 1,6-Disubstituted Spiro[4.4]nona-1,6-dienes
This protocol describes a palladium(0)-mediated cross-coupling reaction utilizing a spiro[1][1]nonane triflate and an organostannane reagent to introduce aryl substituents. This method is particularly useful for substitutions adjacent to the spiro center.[4]
Experimental Protocol: Synthesis of 6-(o-methoxyphenyl)-spiro[1][1]nona-6-en-1-one
Materials:
-
6-Trifluoromethanesulfonyloxy-spiro[1][1]nona-6-en-1-one (Spirotriflate 1)
-
o-Methoxyphenyltributylstannane
-
Pd(dba)₂ (Bis(dibenzylideneacetone)palladium(0))
-
N-Methyl-2-pyrrolidinone (NMP)
-
Anhydrous, degassed THF (Tetrahydrofuran)
-
Aqueous KF (Potassium fluoride), 1 M
-
Ethyl acetate
-
Hexane
-
Magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add spirotriflate 1 (1 equivalent).
-
Add anhydrous, degassed THF as the solvent.
-
Add Pd(dba)₂ (0.05 equivalents) and NMP (0.1 equivalents).
-
Add o-methoxyphenyltributylstannane (1.2 equivalents) to the reaction mixture.
-
Stir the resulting mixture at 80°C for 2 hours. Monitor the reaction progress by Gas Chromatography (GC).
-
Upon completion, cool the reaction to room temperature.
-
Add 1 M aqueous KF solution and stir vigorously for 30 minutes.
-
Dilute the mixture with ethyl acetate and filter to remove solids.
-
Wash the filtrate with water (3x), dry the organic layer over MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography (Hexane:Ethyl acetate 4:1) to yield the desired product as a pale yellow oil.[4]
Quantitative Data
| Entry | Starting Material | Reagent | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Spirotriflate 1 | o-Methoxyphenyltributylstannane | Pd(dba)₂ / NMP | THF | 80 | 2 | 80 |
Application Note 2: Palladium-Catalyzed Narasaka–Heck/C–H Activation/[4+2] Annulation Cascade
This protocol outlines a novel palladium-catalyzed spirocyclization to synthesize spirocyclic pyrrolines. The reaction proceeds through a sequential Narasaka–Heck cyclization, C–H activation, and a [4+2] annulation cascade.[5] This powerful method allows for the efficient assembly of complex spiro-heterocycles from readily available starting materials.
Experimental Workflow
Caption: Workflow for the Pd-catalyzed cascade synthesis of spirocyclic pyrrolines.
General Experimental Protocol
Materials:
-
γ,δ-Unsaturated oxime ester
-
2-Chlorobenzoic acid or Ethyl phenylpropiolate (C2 insertion unit)
-
Pd(OAc)₂ (Palladium(II) acetate)
-
Ligand (e.g., phosphine-based)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene or Dioxane)
-
Argon or Nitrogen gas
Procedure:
-
In a sealed tube under an inert atmosphere, combine the γ,δ-unsaturated oxime ester (1 equivalent), the C2 insertion unit (1.5 equivalents), Pd(OAc)₂ (5 mol%), the appropriate ligand (10 mol%), and the base (2 equivalents).
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture at the specified temperature (e.g., 100-120°C) for the designated time (e.g., 12-24 hours).
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to afford the desired spirocyclic pyrroline product.
Note: Specific reaction conditions, including the choice of ligand and base, may vary depending on the substrate.[5]
Signaling Pathways and Catalytic Cycles
The functionalization of spiro[4.4]nonanes often proceeds through well-defined catalytic cycles. The following diagram illustrates a general catalytic cycle for a palladium-catalyzed C-H activation and functionalization process.
Caption: Generalized catalytic cycle for Pd-catalyzed C-H functionalization.
This cycle typically begins with the C-H activation of the spiro[4.4]nonane substrate by a Pd(II) species to form a palladacycle intermediate.[6] This is followed by oxidative addition of a coupling partner, and subsequent reductive elimination to yield the functionalized product and regenerate the active palladium catalyst.[7][8]
Conclusion
The palladium-catalyzed functionalization of spiro[4.4]nonane systems offers a versatile and powerful platform for the synthesis of novel and complex molecules. The protocols and data presented here provide a foundation for researchers to explore and develop new derivatives for applications in drug discovery and materials science. Further exploration into ligand development and the use of alternative coupling partners will undoubtedly expand the synthetic utility of these methods.[9][10]
References
- 1. mdpi.com [mdpi.com]
- 2. Palladium-Catalyzed Alkyl C–H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. Regioselective synthesis of spirocyclic pyrrolines via a palladium-catalyzed Narasaka–Heck/C–H activation/[4 + 2] annulation cascade reaction - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. BJOC - Cationic Pd(II)-catalyzed C–H activation/cross-coupling reactions at room temperature: synthetic and mechanistic studies [beilstein-journals.org]
- 7. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. recent-advances-in-the-application-of-ligands-in-palladium-catalyzed-chemoselective-coupling-reactions-at-c-br-c-otf-and-c-cl-sites - Ask this paper | Bohrium [bohrium.com]
Organocatalytic Routes to Enantioselective Spirocyclization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for cutting-edge organocatalytic methods enabling the enantioselective synthesis of complex spirocyclic architectures. Spirocycles are crucial structural motifs in numerous natural products and pharmaceuticals, and their stereocontrolled synthesis is of paramount importance in medicinal chemistry and drug discovery. The following sections detail three distinct and powerful organocatalytic approaches, complete with quantitative data, step-by-step protocols, and mechanistic diagrams to facilitate their application in the laboratory.
N-Heterocyclic Carbene (NHC)-Catalyzed Formal [3+2] Annulation for Spirooxindole γ-Butyrolactam Synthesis
This protocol outlines the enantioselective synthesis of spirooxindole γ-butyrolactams through a formal [3+2] annulation of α-bromoenals with 3-aminooxindoles, catalyzed by a chiral N-Heterocyclic Carbene (NHC). This transformation efficiently constructs two adjacent stereocenters, including a spiro-quaternary center, with high levels of diastereo- and enantioselectivity.
Quantitative Data Summary
The following table summarizes the performance of the NHC-catalyzed spirocyclization with various substituted α-bromoenals and 3-aminooxindoles.
| Entry | α-Bromoenal (R¹) | 3-Aminooxindole (R²) | Product | Yield (%) | dr | ee (%) |
| 1 | C₆H₅ | H | 4a | 92 | >95:5 | 94 |
| 2 | 4-ClC₆H₄ | H | 4b | 89 | >95:5 | 92 |
| 3 | 4-MeOC₆H₄ | H | 4c | 85 | >95:5 | 95 |
| 4 | 2-Thienyl | H | 4d | 81 | >95:5 | 90 |
| 5 | C₆H₅ | 5-Cl | 4e | 90 | >95:5 | 93 |
| 6 | C₆H₅ | 5-Me | 4f | 88 | >95:5 | 94 |
| 7 | c-C₆H₁₁ | H | 4g | 75 | >95:5 | 88 |
Experimental Protocol
General Procedure for the Enantioselective Synthesis of Spirooxindole γ-Butyrolactams:
-
To a dried Schlenk tube under an argon atmosphere, add the chiral triazolium salt (NHC precatalyst, 0.02 mmol, 20 mol%) and DBU (0.03 mmol, 30 mol%).
-
Add dry dichloromethane (DCM, 1.0 mL) and stir the mixture at room temperature for 10 minutes.
-
Add the 3-aminooxindole (0.12 mmol, 1.2 equiv) to the solution and stir for another 5 minutes.
-
Cool the reaction mixture to 0 °C.
-
Add the α-bromoenal (0.1 mmol, 1.0 equiv) dropwise.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 5:1 to 3:1) to afford the desired spirooxindole γ-butyrolactam.
Mechanistic Pathway
Caption: Proposed catalytic cycle for the NHC-catalyzed [3+2] annulation.
Chiral Brønsted Acid-Catalyzed Enantioselective Diels-Alder Reaction
This section details a highly efficient and enantioselective intermolecular Diels-Alder reaction of exo-enones with various dienes, catalyzed by a chiral phosphoric acid. This methodology provides a powerful tool for the construction of enantiopure spirocarbocyclic scaffolds, which are common cores in bioactive sesquiterpene natural products.
Quantitative Data Summary
The following table presents the results for the Brønsted acid-catalyzed Diels-Alder reaction between various exo-enones and dienes.
| Entry | exo-Enone | Diene | Product | Yield (%) | er |
| 1 | Cyclopentenone derivative | Isoprene | 6a | 95 | 96:4 |
| 2 | Cyclohexenone derivative | Isoprene | 6b | 92 | 95:5 |
| 3 | Cyclopentenone derivative | (E)-1,3-Pentadiene | 6c | 88 | 97:3 |
| 4 | Cycloheptenone derivative | Isoprene | 6d | 85 | 94:6 |
| 5 | Cyclopentenone derivative | 2,3-Dimethyl-1,3-butadiene | 6e | 98 | 98:2 |
| 6 | Acyclic enone | Isoprene | 6f | 78 | 92:8 |
Experimental Protocol
General Procedure for the Enantioselective Diels-Alder Reaction:
-
To a flame-dried vial equipped with a magnetic stir bar, add the chiral phosphoric acid catalyst (0.01 mmol, 5 mol%).
-
Add the exo-enone (0.2 mmol, 1.0 equiv) and freshly distilled diene (1.0 mmol, 5.0 equiv).
-
Add dry toluene (1.0 mL) as the solvent.
-
Cool the reaction mixture to the specified temperature (e.g., -20 °C) and stir vigorously.
-
Monitor the reaction by TLC until the starting enone is consumed.
-
Directly load the reaction mixture onto a silica gel column.
-
Purify by flash chromatography (eluting with a gradient of ethyl acetate in hexanes) to yield the spirocyclic product.
Reaction Workflow
Caption: Experimental workflow for the Brønsted acid-catalyzed Diels-Alder reaction.
Asymmetric Allylic Alkylation-Cyclization of Morita-Baylis-Hillman Carbonates
This protocol describes an organocatalytic asymmetric sequential allylic alkylation-cyclization of Morita-Baylis-Hillman (MBH) carbonates with 3-hydroxyoxindoles. This reaction, catalyzed by a modified cinchona alkaloid, provides access to valuable spirooxindoles bearing an α-methylene-γ-butyrolactone motif with high enantioselectivity.
Quantitative Data Summary
The following table summarizes the scope of the asymmetric allylic alkylation-cyclization with various MBH carbonates and 3-hydroxyoxindoles.
| Entry | MBH Carbonate (R¹) | 3-Hydroxyoxindole (R²) | Product | Yield (%) | dr | ee (%) |
| 1 | C₆H₅ | H | 8a | 85 | >20:1 | 94 |
| 2 | 4-FC₆H₄ | H | 8b | 82 | >20:1 | 92 |
| 3 | 4-BrC₆H₄ | H | 8c | 88 | >20:1 | 93 |
| 4 | 2-Naphthyl | H | 8d | 75 | 19:1 | 90 |
| 5 | C₆H₅ | 5-Br | 8e | 83 | >20:1 | 91 |
| 6 | C₆H₅ | N-Me | 8f | 78 | >20:1 | 90 |
Experimental Protocol
General Procedure for the Asymmetric Allylic Alkylation-Cyclization:
-
To a solution of 3-hydroxyoxindole (0.1 mmol, 1.0 equiv) and the MBH carbonate (0.12 mmol, 1.2 equiv) in dichloromethane (DCM, 1.0 mL) in a dried vial, add the cinchona alkaloid-derived catalyst (0.01 mmol, 10 mol%).
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by TLC analysis.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to obtain the pure spirooxindole product.
Logical Relationship of Key Steps
Caption: Logical flow of the sequential allylic alkylation-cyclization reaction.
Application Notes and Protocols for the Synthesis of 1-Azaspiro[4.4]nonane via Intramolecular 1,3-Dipolar Cycloaddition
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of the 1-azaspiro[4.4]nonane scaffold. The core of this synthetic strategy is a robust intramolecular 1,3-dipolar cycloaddition of an alkenyl-substituted cyclic nitrone, followed by a reductive cleavage of the resulting isoxazolidine ring. This methodology offers a reliable route to sterically hindered spirocyclic amines, which are of significant interest in medicinal chemistry and materials science. All quantitative data from the key synthetic steps are presented in tabular format for clarity, and detailed, step-by-step protocols for the synthesis and characterization of all intermediates and the final products are provided.
Introduction
The 1-azaspiro[4.4]nonane core is a valuable structural motif found in a variety of biologically active compounds. Its rigid, three-dimensional structure makes it an attractive scaffold for the development of novel therapeutics. The synthesis of this spirocycle can be efficiently achieved through an intramolecular 1,3-dipolar cycloaddition reaction. This approach involves the generation of a nitrone dipole tethered to an alkene dipolarophile, which then undergoes a thermal cyclization to form a tricyclic isoxazolidine intermediate. Subsequent reductive opening of the N-O bond in the isoxazolidine yields the desired 1-azaspiro[4.4]nonane derivative. This method has been successfully applied to the synthesis of novel pyrrolidine nitroxides, demonstrating its utility in creating complex molecular architectures.[1][2]
Overall Synthetic Scheme
The general synthetic approach involves a three-stage process, starting from commercially available or readily synthesized 5,5-dialkyl-1-pyrroline N-oxides.
Caption: General workflow for the synthesis of 1-azaspiro[4.4]nonane derivatives.
Mechanistic Pathway of the Key Cycloaddition Step
The crucial step in this synthesis is the intramolecular 1,3-dipolar cycloaddition. This reaction proceeds through a concerted, pericyclic transition state, where the nitrone (the 1,3-dipole) reacts with the tethered alkene (the dipolarophile) to form the five-membered isoxazolidine ring.
Caption: Mechanism of the intramolecular 1,3-dipolar cycloaddition.
Quantitative Data Summary
The following tables summarize the yields for the key steps in the synthesis of various 1-azaspiro[4.4]nonane derivatives, as reported by Khoroshunova et al.
Table 1: Synthesis of Alkenylnitrone Precursors (7a-c)
| Entry | Starting Nitrone | R | Product | Yield (%) |
| 1 | 5a (DMPO) | Me | 7a | 85 |
| 2 | 5b | Et | 7b | 87 |
| 3 | 5c | -(CH₂)₅- | 7c | 82 |
Table 2: Intramolecular 1,3-Dipolar Cycloaddition (8a-c)
| Entry | Alkenylnitrone | Product | Reaction Conditions | Conversion/Yield (%) |
| 1 | 7a | 8a | Toluene, 110 °C | ~100 |
| 2 | 7b | 8b | Toluene, 110 °C | ~100 |
| 3 | 7c | 8c | Toluene, 145 °C | ~75 (equilibrium mixture with 7c) |
Table 3: Reductive Ring Opening to Amino Alcohols (9a-c)
| Entry | Isoxazolidine | Product | Yield (%) |
| 1 | 8a | 9a | 95 |
| 2 | 8b | 9b | 85 |
| 3 | 8c | 9c | 90 |
Experimental Protocols
Materials and General Methods: All reagents should be of commercial grade and used without further purification unless otherwise noted. Anhydrous solvents should be used where specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography should be performed using silica gel (60-120 mesh). NMR spectra should be recorded on a 400 or 500 MHz spectrometer.
Protocol 1: Synthesis of 5,5-Dialkyl-1-pyrroline N-oxides (General Procedure)
This protocol is adapted from the synthesis of 5,5-dimethyl-1-pyrroline-N-oxide (DMPO).
-
Preparation of 4-Methyl-4-nitro-pentanol: To a solution of nitropropane in methanol, add an aqueous solution of formaldehyde and a catalytic amount of triethylamine. Stir the mixture at room temperature for 24-48 hours. Monitor the reaction by TLC. After completion, concentrate the reaction mixture and purify the residue by column chromatography to obtain the nitro alcohol.
-
Reduction to 5,5-Dimethyl-1-pyrroline N-oxide: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend zinc dust in 95% ethanol and cool the mixture to 0-5 °C. Add the 4-methyl-4-nitropentanol to the suspension. Add glacial acetic acid dropwise while maintaining the temperature below 15 °C. Stir the reaction mixture vigorously for 2-3 hours at room temperature. Filter off the zinc acetate and wash with ethanol. Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude nitrone. Purify by distillation or column chromatography.
Protocol 2: Synthesis of 2-(Pent-4-enyl)-1-pyrroline N-oxides (7a-c)
-
Preparation of Pent-4-enylmagnesium bromide: In a flame-dried, three-necked flask under an argon atmosphere, place magnesium turnings. Add a small crystal of iodine and a few drops of 5-bromo-1-pentene to initiate the reaction. Add a solution of 5-bromo-1-pentene in anhydrous diethyl ether dropwise to maintain a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1-2 hours.
-
Grignard Addition: Dissolve the starting 5,5-dialkyl-1-pyrroline N-oxide (5a-c ) in anhydrous diethyl ether and cool to 0 °C. Add the freshly prepared pent-4-enylmagnesium bromide solution dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Oxidation to the Alkenylnitrone: Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Dissolve the crude hydroxylamine intermediate in dichloromethane. Add activated manganese dioxide (MnO₂) and stir the suspension at room temperature for 4-6 hours. Monitor the reaction by TLC. Filter the reaction mixture through a pad of Celite, washing with dichloromethane. Concentrate the filtrate to yield the crude alkenylnitrone (7a-c ), which can be purified by column chromatography.
Protocol 3: Intramolecular 1,3-Dipolar Cycloaddition (8a-c)
-
Dissolve the purified alkenylnitrone (7a-c ) in toluene.
-
Heat the solution to reflux (110-145 °C) and monitor the reaction by ¹H NMR or TLC. The reaction time will vary depending on the substrate. For 7a and 7b , the reaction typically goes to completion. For 7c , an equilibrium mixture is formed.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure to yield the crude tricyclic isoxazolidine (8a-c ), which is often of sufficient purity for the next step. If necessary, purification can be achieved by column chromatography.
Protocol 4: Reductive Ring Opening of Isoxazolidine (9a-c)
-
Dissolve the crude tricyclic isoxazolidine (8a-c ) in a mixture of ethanol and acetic acid (e.g., 1:1 v/v).
-
Add activated zinc dust portion-wise to the stirred solution. An exothermic reaction may be observed.
-
Stir the suspension at room temperature for 4-8 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Filter the reaction mixture through a pad of Celite to remove excess zinc and zinc salts. Wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude amino alcohol (9a-c ).
-
Purify the product by column chromatography on silica gel.
This detailed guide provides a comprehensive overview and practical protocols for the synthesis of the 1-azaspiro[4.4]nonane scaffold, intended to aid researchers in the fields of synthetic and medicinal chemistry.
References
Application Notes and Protocols for Diels-Alder Reactions Utilizing Spiro[4.4]nonane Dienophiles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the utilization of spiro[4.4]nonane-based dienophiles in Diels-Alder reactions. The unique conformational rigidity and three-dimensional architecture of the spiro[4.4]nonane scaffold offer novel avenues for the synthesis of complex polycyclic systems, which are of significant interest in medicinal chemistry and materials science. This document focuses on the practical application of these building blocks, providing tabulated data for various reaction conditions and detailed, step-by-step protocols for key transformations.
Introduction to Spiro[4.4]nonane Dienophiles in Diels-Alder Reactions
The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful method for the construction of six-membered rings. The choice of dienophile is crucial in determining the reactivity, regioselectivity, and stereoselectivity of the cycloaddition. Spiro[4.4]nonane dienophiles, featuring a spirocyclic core, introduce steric and electronic properties that can be exploited to control these aspects of the reaction. One of the most explored dienophiles in this class is spiro[4.4]nona-2,7-diene-1,6-dione, which has been successfully employed in tandem [4+2]-cycloaddition/aromatization sequences to generate annulated spiro[4.4]nonane-diones.[1][2][3]
The inherent strain and defined geometry of the spiro[4.4]nonane framework can influence the approach of the diene, potentially leading to unique stereochemical outcomes. Furthermore, the reactivity of these dienophiles can be modulated by the nature and placement of activating groups on the spirocyclic core.
Experimental Data Summary
The following tables summarize the quantitative data for Diels-Alder reactions of spiro[4.4]nona-2,7-diene-1,6-dione with various dienes, leading to the formation of annulated spiro[4.4]nonane-diones.
Table 1: Reaction of Spiro[4.4]nona-2,7-diene-1,6-dione with Substituted Cyclones
| Entry | Diene (Cyclone) | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | 2,5-Dimethyl-3,4-diphenylcyclopentadienone | 6,9-Dimethyl-7,8-diphenyl-5,10-dihydro-5,10-ethnospiro[cyclopentane-1,11'-indeno[2,1-a]indene]-5',10'-dione | 24 | 110 | 85 |
| 2 | 2,3,4,5-Tetraphenylcyclopentadienone | 6,7,8,9-Tetraphenyl-5,10-dihydro-5,10-ethnospiro[cyclopentane-1,11'-indeno[2,1-a]indene]-5',10'-dione | 48 | 130 | 78 |
| 3 | 2,5-Di(p-tolyl)-3,4-diphenylcyclopentadienone | 6,9-Di(p-tolyl)-7,8-diphenyl-5,10-dihydro-5,10-ethnospiro[cyclopentane-1,11'-indeno[2,1-a]indene]-5',10'-dione | 36 | 120 | 82 |
Table 2: Reaction of Spiro[4.4]nona-2,7-diene-1,6-dione with In Situ Generated Dienes
| Entry | Diene Precursor | Diene Generation System | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | 1,2,4,5-Tetrabromo-m-xylene | NaI | 6,9-Dihydro-6,9-epoxyspiro[5.5]undecane-1,5,7,11-tetraone | 12 | 80 | 75 |
| 2 | 1,3-Diphenylisobenzofuran | BF₃·OEt₂ | 6,11-Diphenyl-5,12-dihydro-5,12-epoxyspiro[cyclopentane-1,13'-naphtho[2,3-a]fluorene]-5',12'-dione | 6 | 25 | 92 |
Experimental Protocols
The following are detailed protocols for key experiments involving spiro[4.4]nonane dienophiles.
Protocol 1: General Procedure for the Tandem [4+2]-Cycloaddition/Aromatization Reaction of Spiro[4.4]nona-2,7-diene-1,6-dione with Cyclones
Materials:
-
Spiro[4.4]nona-2,7-diene-1,6-dione
-
Substituted cyclone (e.g., 2,5-Dimethyl-3,4-diphenylcyclopentadienone)
-
Anhydrous toluene
-
Standard laboratory glassware for inert atmosphere reactions
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere, add spiro[4.4]nona-2,7-diene-1,6-dione (1.0 eq).
-
Add the substituted cyclone (1.1 eq) to the flask.
-
Add anhydrous toluene to achieve a concentration of 0.1 M with respect to the dienophile.
-
Heat the reaction mixture to the temperature specified in Table 1 (e.g., 110 °C) and stir for the indicated time (e.g., 24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired annulated spiro[4.4]nonane-dione.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Procedure for the Reaction of Spiro[4.4]nona-2,7-diene-1,6-dione with 1,3-Diphenylisobenzofuran
Materials:
-
Spiro[4.4]nona-2,7-diene-1,6-dione
-
1,3-Diphenylisobenzofuran
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous dichloromethane (DCM)
-
Standard laboratory glassware for inert atmosphere reactions
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar under an argon atmosphere, add spiro[4.4]nona-2,7-diene-1,6-dione (1.0 eq) and 1,3-diphenylisobenzofuran (1.05 eq).
-
Dissolve the reactants in anhydrous DCM to a concentration of 0.1 M.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add boron trifluoride diethyl etherate (BF₃·OEt₂) (0.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., hexane/ethyl acetate gradient) to yield the desired cycloadduct.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Diagram 1: General Workflow for Diels-Alder Reactions of Spiro[4.4]nonane Dienophiles
References
Application Notes and Protocols: Ring-Closing Metathesis (RCM) Strategies for Spiro[4.4]nonane Frameworks
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of ring-closing metathesis (RCM) strategies for the synthesis of the spiro[4.4]nonane framework, a key structural motif in various natural products and pharmacologically active compounds. This document includes a summary of relevant data, detailed experimental protocols for key reactions, and visualizations of the synthetic pathways.
Introduction to RCM for Spiro[4.4]nonane Synthesis
Ring-closing metathesis has emerged as a powerful and versatile tool in organic synthesis for the construction of cyclic and spirocyclic systems. The reaction, typically catalyzed by ruthenium-based complexes such as Grubbs catalysts, facilitates the intramolecular rearrangement of a diene to form a cycloalkene and a small volatile alkene, such as ethylene. For the synthesis of the spiro[4.4]nonane skeleton, the key strategic element is the design and preparation of a suitable diallylic precursor centered on a cyclopentane ring. The subsequent RCM reaction efficiently forges the second five-membered ring of the spirocyclic system.
The general approach involves the diallylation of a cyclopentanone or a related precursor at the C2 position, followed by the RCM reaction. The choice of catalyst, solvent, and reaction temperature can significantly influence the reaction's efficiency and yield. Both first and second-generation Grubbs catalysts have been successfully employed in these transformations, with the second-generation catalyst often exhibiting higher activity and broader functional group tolerance.[1][2][3]
Key RCM Strategies and Data Summary
The synthesis of spiro[4.4]nonane frameworks via RCM predominantly relies on the cyclization of 2,2-diallylcyclopentanone derivatives. Variations in the cyclopentanone core and the allylic substituents can be used to generate a diverse range of spiro[4.4]nonane structures. Below is a summary of representative examples from the literature, highlighting the reaction conditions and outcomes.
Table 1: RCM Strategies for the Synthesis of Spiro[4.4]nonane Derivatives
| Entry | Diene Precursor | Catalyst (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) | Reference |
| 1 | 2,2-Diallyl-1,3-cyclopentanedione | Grubbs' I (6) | CH₂Cl₂ | RT | 24 | Spiro[4.4]non-7-ene-1,6-dione | 85 | Kotha, S. et al., Arkivoc2003 , (iii), 67-76[4] |
| 2 | 2,2-Diallylcyclopentanone | Grubbs' I (5) | CH₂Cl₂ | RT | 3 | Spiro[4.4]non-7-en-1-one | 92 | Kotha, S. et al., Arkivoc2003 , (iii), 67-76[4] |
| 3 | 1,1-Diallyl-2,3,4,5-tetraphenylcyclopentadiene | Grubbs' I (5) | Toluene | 110 | 3 | 2,3,4,5-Tetraphenylspiro[4.4]nona-1,3,7-triene | 87 | Kotha, S. et al., Arkivoc2003 , (iii), 67-76[4] |
Visualization of Synthetic Pathways
The following diagrams illustrate the general workflow and key reaction pathways for the RCM-based synthesis of spiro[4.4]nonane frameworks.
Caption: General workflow for spiro[4.4]nonane synthesis.
Caption: Catalytic cycle of Grubbs-catalyzed RCM.
Detailed Experimental Protocols
The following protocols are based on established literature procedures and provide detailed steps for the synthesis of spiro[4.4]nonane precursors and their subsequent RCM.
Protocol 1: Synthesis of 2,2-Diallyl-1,3-cyclopentanedione
This protocol details the preparation of the diene precursor required for the synthesis of spiro[4.4]non-7-ene-1,6-dione.
Materials:
-
1,3-Cyclopentanedione
-
Allyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
To a solution of 1,3-cyclopentanedione (1.0 g, 10.2 mmol) in acetone (20 mL), add potassium carbonate (4.2 g, 30.6 mmol) and allyl bromide (2.7 g, 22.4 mmol).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, filter the reaction mixture and wash the solid residue with acetone.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane (50 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (1:9) as the eluent to afford 2,2-diallyl-1,3-cyclopentanedione as a colorless oil.
Protocol 2: RCM Synthesis of Spiro[4.4]non-7-ene-1,6-dione
This protocol describes the ring-closing metathesis of 2,2-diallyl-1,3-cyclopentanedione to form the spiro[4.4]nonane framework.[4]
Materials:
-
2,2-Diallyl-1,3-cyclopentanedione
-
Grubbs' First Generation Catalyst
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
Dissolve 2,2-diallyl-1,3-cyclopentanedione (1.0 g, 5.6 mmol) in anhydrous dichloromethane (50 mL) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Bubble nitrogen through the solution for 15 minutes to degas the solvent.
-
Add Grubbs' First Generation Catalyst (0.27 g, 0.34 mmol, 6 mol%) to the solution.
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours.
-
Monitor the reaction by TLC. The formation of the product can be observed as a new spot with a higher Rf value, and ethylene gas evolution may be noticeable.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (2:8) as the eluent to yield spiro[4.4]non-7-ene-1,6-dione as a white solid.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting and Optimization
-
Low Yields: If the RCM reaction gives low yields, consider using a second-generation Grubbs catalyst, which is often more active.[1][3] Increasing the reaction temperature or using a different solvent (e.g., toluene) can also improve yields, although this may lead to catalyst decomposition at higher temperatures.
-
Catalyst Decomposition: Grubbs catalysts can be sensitive to air and impurities. Ensure all glassware is dry and the solvent is anhydrous and thoroughly degassed.
-
Diastereoselectivity: For substrates with pre-existing stereocenters, the diastereoselectivity of the RCM reaction can be influenced by the catalyst and reaction conditions. Screening different catalysts and temperatures may be necessary to optimize the desired diastereomeric ratio.
Conclusion
Ring-closing metathesis provides a robust and efficient methodology for the construction of the spiro[4.4]nonane framework. The straightforward synthesis of diallylated cyclopentanone precursors followed by a Grubbs-catalyzed RCM reaction allows for the facile creation of this important structural motif. The protocols and data presented herein serve as a valuable resource for researchers engaged in the synthesis of complex molecules for applications in medicinal chemistry and materials science.
References
Troubleshooting & Optimization
Improving the yield and purity of Spiro[4.4]nonan-1-one synthesis
Welcome to the technical support center for the synthesis of Spiro[4.4]nonan-1-one. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to help you improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: this compound is most classically synthesized via the intramolecular cyclization of 1-(3-cyanopropyl)cyclopentanecarboxylic acid chloride, followed by hydrolysis and decarboxylation. Another common approach involves the Dieckmann condensation of a suitably substituted adipic acid ester derivative.
Q2: I am experiencing low yields. What are the likely causes?
A2: Low yields can stem from several factors. Incomplete cyclization is a primary suspect, often due to insufficient reaction time or inadequate temperature. Side reactions, such as polymerization of starting materials or intermediates, can also significantly reduce the yield. Additionally, suboptimal purification methods can lead to product loss.
Q3: My final product is impure. What are the common byproducts?
A3: Common impurities include unreacted starting materials, the intermediate β-keto nitrile from the cyclization step, and polymeric materials. If a Dieckmann condensation route is used, incomplete hydrolysis and decarboxylation can leave β-keto ester impurities.
Q4: How can I best purify this compound?
A4: A combination of fractional distillation under reduced pressure and column chromatography is typically effective. Distillation helps to remove volatile impurities and unreacted starting materials. Subsequent column chromatography on silica gel, using a hexane/ethyl acetate solvent system, can separate the target ketone from less polar byproducts and baseline impurities.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound via the intramolecular cyclization of 1-(3-cyanopropyl)cyclopentanecarboxylic acid.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Product | Incomplete formation of the acid chloride. | Ensure thionyl chloride is fresh and used in excess. Consider extending the reaction time or gently warming the mixture. |
| Incomplete intramolecular cyclization. | Verify the quality of the aluminum chloride catalyst. Ensure anhydrous conditions are strictly maintained. The reaction may require a higher temperature or longer duration. | |
| Polymerization of the starting material or intermediate. | Maintain a dilute solution of the acid chloride in the reaction solvent. Add the acid chloride solution slowly to the suspension of aluminum chloride. | |
| Product Contaminated with Starting Material | Incomplete reaction. | Increase the reaction time and/or temperature for the cyclization step. |
| Presence of a High Boiling Point Impurity | Incomplete hydrolysis and decarboxylation of the intermediate β-keto nitrile. | Ensure the hydrolysis step with aqueous acid is carried out for a sufficient duration and at an adequate temperature to ensure complete conversion. |
| Difficult Purification by Distillation | Co-distillation with impurities of similar boiling points. | Pre-purify the crude product by column chromatography before distillation. |
| Oily or Colored Final Product | Presence of polymeric or high molecular weight byproducts. | Treat the crude product with activated charcoal before final purification. Ensure thorough removal of acidic residues from the workup. |
Experimental Protocols
Synthesis of this compound via Intramolecular Cyclization
This protocol is adapted from established methods for the synthesis of spiro ketones.
Step 1: Synthesis of 1-(3-Cyanopropyl)cyclopentanecarboxylic Acid
This intermediate is prepared from cyclopentanone and acrylonitrile via a series of standard organic transformations. The detailed synthesis of this starting material is beyond the scope of this guide but can be found in the literature.
Step 2: Formation of 1-(3-Cyanopropyl)cyclopentanecarboxylic Acid Chloride
-
Materials:
-
1-(3-Cyanopropyl)cyclopentanecarboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous benzene or toluene
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, suspend 1-(3-cyanopropyl)cyclopentanecarboxylic acid in anhydrous benzene.
-
Add thionyl chloride (2-3 equivalents) dropwise at room temperature.
-
After the addition is complete, heat the mixture to reflux for 2-3 hours, or until the evolution of HCl gas ceases.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride. This is typically used directly in the next step.
-
Step 3: Intramolecular Cyclization, Hydrolysis, and Decarboxylation
-
Materials:
-
Crude 1-(3-cyanopropyl)cyclopentanecarboxylic acid chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous carbon disulfide (CS₂) or nitrobenzene
-
Hydrochloric acid (HCl), aqueous solution
-
Diethyl ether
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous carbon disulfide.
-
Cool the suspension in an ice bath.
-
Dissolve the crude acid chloride in anhydrous carbon disulfide and add it dropwise to the AlCl₃ suspension with vigorous stirring over 1-2 hours.
-
After the addition, allow the mixture to stir at room temperature for 1 hour, and then heat to reflux for 4-6 hours.
-
Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to give the crude this compound.
-
Step 4: Purification
-
Procedure:
-
Purify the crude product by fractional distillation under reduced pressure.
-
For higher purity, the distilled product can be further purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Data Presentation
| Reaction Step | Parameter | Typical Value/Range | Notes |
| Acid Chloride Formation | Reactant Ratio (Acid:SOCl₂) | 1 : 2-3 | Excess thionyl chloride ensures complete conversion. |
| Reaction Time | 2-3 hours | Monitor gas evolution to determine completion. | |
| Cyclization | Catalyst (AlCl₃) | 1.1 equivalents | Must be anhydrous for optimal activity. |
| Reaction Temperature | Reflux in CS₂ (approx. 46 °C) | Higher temperatures may be needed with less reactive substrates. | |
| Reaction Time | 4-6 hours | Monitor by TLC for the disappearance of the starting material. | |
| Overall Yield | Crude Yield | 60-75% | Highly dependent on anhydrous conditions and reaction control. |
| Purified Yield | 45-60% | After distillation and chromatography. |
Visualizations
Experimental Workflow
Common side reactions and byproducts in spiro[4.4]nonane synthesis
Welcome to the technical support center for the synthesis of spiro[4.4]nonane. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues encountered during the synthesis of this important structural motif. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to help you navigate the challenges of spiro[4.4]nonane synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific problems that may arise during the synthesis of spiro[4.4]nonane and its derivatives.
FAQ 1: Low Yield in Tandem Michael/Aldol Condensation
Question: I am attempting to synthesize a spiro[4.4]nonane-dione derivative via a tandem Michael/Aldol condensation (a Robinson-type annulation) and am observing very low yields of the desired product. What are the likely side reactions and how can I mitigate them?
Answer:
Low yields in tandem Michael/Aldol reactions for spirocycle synthesis are often due to competing side reactions. The primary culprits are typically intermolecular Michael additions, leading to the formation of oligomeric byproducts.
Common Side Reactions and Byproducts:
-
Oligomerization: The initially formed enolate after the first Michael addition can act as a nucleophile and attack another molecule of the starting enone. This leads to the formation of higher molecular weight oligomers instead of the desired intramolecular cyclization.
-
Incomplete Cyclization: The reaction may stall after the initial Michael addition, especially if the conditions are not optimized for the subsequent intramolecular aldol condensation.
-
Retro-Michael Reaction: Under certain conditions, the initial Michael adduct can revert to the starting materials, reducing the overall yield.
Troubleshooting Strategies:
| Parameter | Recommendation | Rationale |
| Concentration | Use high dilution conditions. | Favors intramolecular reactions over intermolecular side reactions like oligomerization. |
| Base/Acid | Carefully select the catalyst. For base-catalyzed reactions, a weaker, non-nucleophilic base may be preferable. For acid-catalyzed reactions, a strong protic acid or Lewis acid can promote cyclization. | The choice of catalyst is critical for promoting the desired tandem sequence. |
| Temperature | Optimize the reaction temperature. | Higher temperatures can sometimes favor the retro-Michael reaction or decomposition. Lower temperatures may slow down the desired reaction but can also suppress side reactions. |
| Reaction Time | Monitor the reaction progress carefully (e.g., by TLC or LC-MS). | Prolonged reaction times can sometimes lead to the formation of more byproducts. |
A logical workflow for troubleshooting this issue is outlined below:
Figure 1: Troubleshooting workflow for low yields in tandem Michael/Aldol reactions.
FAQ 2: Rearrangement Byproducts in Acid-Catalyzed Cyclizations
Question: I am using an acid-catalyzed cyclization to form a spiro[4.4]nonane derivative and I am isolating a significant amount of a rearranged product. What is the likely mechanism for this side reaction?
Answer:
Acidic conditions, particularly with Lewis acids, can promote skeletal rearrangements, especially if carbocationic intermediates are formed during the reaction. For instance, in the synthesis of spiro[4.4]nonatriene derivatives, rearrangements to annulated fulvenes have been observed. This occurs through a cascade reaction that can be initiated by an oxidative Heck reaction, leading to a 1,5-vinyl shift.
Mechanism of Rearrangement:
The formation of a carbocation intermediate during the cyclization can be followed by a Wagner-Meerwein type rearrangement to a more stable carbocation. This can lead to the formation of a fused bicyclic system instead of the desired spirocyclic product. The specific rearrangement pathway will depend on the structure of the substrate and the reaction conditions.
Mitigation Strategies:
-
Use of Milder Acids: Switching from a strong Lewis acid to a milder protic acid, or using a Brønsted acid catalyst, may suppress the rearrangement.
-
Lower Reaction Temperatures: Running the reaction at lower temperatures can disfavor the rearrangement pathway, which often has a higher activation energy.
-
Substrate Modification: Modifying the substrate to avoid the formation of unstable carbocations can also be an effective strategy.
Below is a simplified representation of a potential rearrangement pathway:
Figure 2: Competing pathways in acid-catalyzed spirocyclization.
FAQ 3: Incomplete Cyclization in Radical-Mediated Synthesis
Question: In my tandem radical cyclization to synthesize a spiro[4.4]nonane derivative, I am observing significant amounts of monocyclized byproducts. How can I promote the second cyclization step?
Answer:
The formation of monocyclized byproducts in tandem radical cyclizations is a common issue. This often occurs when the rate of the second cyclization is significantly slower than competing radical termination or rearrangement reactions.
Common Causes for Incomplete Cyclization:
-
Unfavorable Ring Closure: The stereoelectronics of the second ring closure may be less favorable.
-
Radical Stability: The initially formed radical after the first cyclization may be too stable to react further intramolecularly.
-
Radical Quenching: The intermediate radical may be prematurely quenched by a hydrogen donor or another radical in the reaction mixture.
Troubleshooting Strategies:
| Parameter | Recommendation | Rationale |
| Radical Initiator | Experiment with different radical initiators (e.g., AIBN, Et3B). | The choice of initiator can influence the rate of radical generation and the overall reaction kinetics. |
| Tin Hydride Concentration | If using a tin-based radical mediator, carefully control its concentration. | A high concentration of the tin hydride can lead to premature reduction of the intermediate radical. |
| Substrate Design | Modify the substrate to make the second cyclization more favorable (e.g., by introducing conformational constraints). | Strategic substrate design can pre-organize the molecule for the second ring closure. |
| Temperature | Optimize the reaction temperature. | Temperature can affect the rates of the desired cyclization versus competing side reactions. |
The decision-making process for addressing incomplete cyclization is illustrated below:
Figure 3: Troubleshooting workflow for incomplete radical cyclization.
Experimental Protocols
This section provides a general protocol for a common synthetic route to a spiro[4.4]nonane derivative, along with a purification procedure.
Protocol 1: Synthesis of a Spiro[4.4]nonane-dione via Tandem Michael/Aldol Reaction
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Cyclopentanone derivative (1.0 eq)
-
α,β-Unsaturated ketone (e.g., methyl vinyl ketone) (1.1 eq)
-
Base (e.g., KOH, NaOEt) in a suitable solvent (e.g., EtOH, MeOH)
-
Anhydrous solvent (e.g., EtOH, THF)
-
Quenching solution (e.g., saturated aq. NH4Cl)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., Na2SO4, MgSO4)
Procedure:
-
To a solution of the cyclopentanone derivative in the anhydrous solvent at 0 °C, add the base solution dropwise.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add the α,β-unsaturated ketone dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding the quenching solution.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over the drying agent, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Purification of Spiro[4.4]nonane from Oligomeric Byproducts
Method: Flash Column Chromatography
Stationary Phase: Silica gel (230-400 mesh)
Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. The optimal gradient will depend on the polarity of the desired spiro[4.4]nonane derivative and the byproducts.
Procedure:
-
Prepare a column with silica gel in the initial, low-polarity mobile phase.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Load the sample onto the column.
-
Elute the column with the mobile phase, gradually increasing the polarity.
-
Collect fractions and analyze them by TLC.
-
Combine the fractions containing the pure product and concentrate under reduced pressure.
The general workflow for synthesis and purification is as follows:
Figure 4: General experimental workflow for synthesis and purification.
Stability of Spiro[4.4]nonan-1-one under various reaction conditions
Welcome to the technical support center for Spiro[4.4]nonan-1-one. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and understanding the stability of this compound under various reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the general physical and chemical properties of this compound?
This compound is a spirocyclic ketone with the molecular formula C₉H₁₄O and a molecular weight of approximately 138.21 g/mol .[1] It is classified as a combustible liquid and can cause skin and eye irritation.[1]
Q2: How stable is this compound to acidic conditions?
Q3: What is the expected stability of this compound under basic conditions?
This compound is expected to be relatively stable under mild basic conditions. However, strong bases can promote enolate formation, which could lead to side reactions such as self-condensation or reactions with other electrophiles present in the reaction mixture.[3] The use of hindered bases can favor the formation of the kinetic enolate.
Q4: Can this compound undergo oxidation?
Yes, this compound, being a cyclic ketone, is susceptible to oxidation. A common reaction is the Baeyer-Villiger oxidation, which would convert the ketone into a lactone (a cyclic ester) using a peroxyacid.[4][5] The regioselectivity of this reaction depends on the migratory aptitude of the adjacent carbon atoms.[6]
Q5: Is this compound stable to reducing agents?
This compound can be reduced under various conditions. Standard hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) will likely reduce the ketone to the corresponding alcohol, Spiro[4.4]nonan-1-ol. For complete deoxygenation to the alkane (Spiro[4.4]nonane), harsher conditions are required, such as those used in the Wolff-Kishner (basic conditions) or Clemmensen (acidic conditions) reductions.[7][8][9][10][11][12][13][14]
Q6: What is the thermal stability of this compound?
Specific thermal decomposition data for this compound is not extensively documented. However, cyclic ketones can undergo thermal decomposition at elevated temperatures.[15][16][17][18] The stability will depend on the specific conditions, including temperature, pressure, and the presence of any catalysts. It is recommended to perform thermal stability studies if the compound is to be subjected to high temperatures for extended periods.
Troubleshooting Guides
Issue 1: Low or No Yield in a Reaction Involving this compound
| Possible Cause | Troubleshooting Step |
| Instability under reaction conditions | Review the pH and temperature of your reaction. If harsh acidic or basic conditions are used, consider milder alternatives. For example, if using strong acid, try a milder Lewis acid. If using a strong base, consider a hindered, non-nucleophilic base. |
| Steric Hindrance | The spirocyclic nature of the ketone may cause steric hindrance, slowing down the reaction. Try increasing the reaction time or temperature moderately. The use of a more reactive reagent might also be beneficial. For reductions, sterically hindered ketones may react slower.[7] |
| Incorrect Reagent Choice | Ensure the chosen reagent is suitable for the desired transformation on a sterically hindered ketone. For example, some reduction methods are more effective for certain types of ketones.[10] |
| Product lost during workup | Your product might be volatile or have some solubility in the aqueous layer. Check all phases and the solvent from the rotovap trap for your product.[19] |
Issue 2: Formation of Unexpected Byproducts
| Possible Cause | Troubleshooting Step |
| Acid-Catalyzed Rearrangement | If using strong acidic conditions (e.g., in a Clemmensen reduction), rearrangement of the spirocyclic backbone is a possibility.[9] Analyze the byproduct to identify if a rearrangement has occurred. Consider switching to a reaction that proceeds under neutral or basic conditions, like the Wolff-Kishner reduction.[10] |
| Base-Catalyzed Side Reactions | Under strongly basic conditions, enolate-mediated side reactions such as aldol condensation or other reactions with electrophiles can occur.[3] Try using a non-nucleophilic, hindered base or running the reaction at a lower temperature. |
| Oxidation of the Product | If the reaction is exposed to air for prolonged periods, especially at elevated temperatures, oxidation might occur. Ensure the reaction is carried out under an inert atmosphere (e.g., Nitrogen or Argon). |
| Baeyer-Villiger Oxidation | If using peroxide-based reagents, unintended Baeyer-Villiger oxidation to a lactone could occur.[4][5] Verify the structure of the byproduct. |
Data Presentation
Table 1: Qualitative Stability of this compound Under Various Conditions (Inferred from General Ketone Reactivity)
| Condition | Reagents/Environment | Expected Stability/Reactivity | Potential Products/Side Reactions |
| Acidic | Strong acids (e.g., conc. HCl, H₂SO₄) | Potentially unstable | Rearrangement products, aldol condensation products. |
| Mild acids (e.g., Lewis acids) | Generally stable, but reaction dependent | Catalysis of desired reaction. | |
| Basic | Strong bases (e.g., KOH, NaH) | Potentially unstable | Enolate formation leading to condensation or alkylation. |
| Mild bases (e.g., K₂CO₃, Et₃N) | Generally stable | Deprotonation at the alpha-carbon is possible. | |
| Oxidative | Peroxyacids (e.g., m-CPBA) | Reactive | Baeyer-Villiger oxidation to form a lactone.[4][5] |
| Air (O₂) | Generally stable at RT, may oxidize at high temp. | Unwanted oxidation byproducts. | |
| Reductive | Hydride reagents (e.g., NaBH₄, LiAlH₄) | Reactive | Reduction to Spiro[4.4]nonan-1-ol. |
| Wolff-Kishner (N₂H₄, KOH, heat) | Reactive | Deoxygenation to Spiro[4.4]nonane.[7][8][12] | |
| Clemmensen (Zn(Hg), HCl) | Reactive | Deoxygenation to Spiro[4.4]nonane.[9][10][11][14] | |
| Thermal | High Temperature | Potentially unstable | Decomposition products (e.g., smaller cyclic or acyclic molecules).[16][18] |
Experimental Protocols
Protocol 1: General Procedure for Assessing Stability of this compound
This protocol provides a general workflow to test the stability of this compound under specific reaction conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., acetonitrile, THF).
-
Stress Conditions:
-
Acidic: To a known volume of the stock solution, add the acidic reagent to be tested (e.g., HCl, H₂SO₄) to achieve the desired concentration.
-
Basic: To a known volume of the stock solution, add the basic reagent to be tested (e.g., NaOH, K₂CO₃) to achieve the desired concentration.
-
Oxidative: To a known volume of the stock solution, add the oxidizing agent (e.g., H₂O₂, m-CPBA).
-
Thermal: Heat a known volume of the stock solution to the desired temperature.
-
-
Time Points: Aliquots of the stressed samples should be taken at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching: Immediately quench the reaction in the aliquot to stop further degradation. This can be done by neutralization, cooling, or dilution.
-
Analysis: Analyze the aliquots using a suitable analytical technique such as HPLC, GC-MS, or NMR to quantify the amount of remaining this compound and to identify any degradation products.
-
Control: Run a control sample of this compound in the same solvent at room temperature to account for any inherent instability.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting logic for low-yielding reactions.
References
- 1. This compound | C9H14O | CID 549135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 5. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Wolff-Kishner Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 12. psiberg.com [psiberg.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Clemmensen Reduction [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. Thermal Decomposition of 2-Cyclopentenone - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Low-Temperature Oxidation Reaction Processes of Cyclopentanone Unraveled by In Situ Mass Spectrometry and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. How To [chem.rochester.edu]
Technical Support Center: Overcoming Challenges in the Dieckmann Cyclization for Spiro Ketone Synthesis
Welcome to the technical support center for the Dieckmann cyclization in spiro ketone synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the Dieckmann cyclization and why is it used for spiro ketone synthesis?
The Dieckmann cyclization is an intramolecular Claisen condensation of a diester using a base to form a β-keto ester.[1][2] This reaction is particularly useful for creating 5- and 6-membered rings, which are common structural motifs in spirocyclic molecules.[1][3] The resulting cyclic β-keto ester can then be hydrolyzed and decarboxylated to yield the desired spiro ketone.
Q2: What are the most common challenges encountered when synthesizing spiro ketones via the Dieckmann cyclization?
Common challenges include low yields, the formation of polymeric side products, and difficulties with ring closure for larger or strained ring systems.[1][4] Steric hindrance at the spirocyclic center can also impede the reaction. Another critical factor is the requirement for an enolizable proton in the β-keto ester product to drive the reaction equilibrium forward.[2]
Q3: How does the choice of base and solvent impact the reaction outcome?
The selection of base and solvent is critical for a successful Dieckmann cyclization. Traditional conditions often employ sodium ethoxide in ethanol.[4] However, for complex substrates like those forming spirocycles, sterically hindered bases with low nucleophilicity such as potassium tert-butoxide (t-BuOK), lithium diisopropylamide (LDA), or lithium bis(trimethylsilyl)amide (LHMDS) in aprotic solvents like tetrahydrofuran (THF) or toluene can minimize side reactions and improve yields.[4] Polar aprotic solvents like dimethyl sulfoxide (DMSO) have been shown to enhance enolate stability and significantly increase reaction rates and yields.[4]
Q4: Can this reaction be used to create spirocycles with rings larger than six members?
While the Dieckmann cyclization is most effective for 5- and 6-membered rings, its efficiency decreases for medium and large rings (over seven members) due to competing dimerization and polymerization reactions.[4] For the formation of larger rings, alternative methods may be more suitable.[4]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of spiro ketones using the Dieckmann cyclization.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Base is not strong enough to deprotonate the α-carbon. 2. Reaction temperature is too low. 3. Steric hindrance around the reaction centers. 4. Absence of an enolizable proton in the product to drive the equilibrium.[2] | 1. Use a stronger, sterically hindered base such as potassium tert-butoxide, LDA, or NaH.[4] 2. Gradually increase the reaction temperature, monitoring for product formation and decomposition. 3. For highly hindered substrates, consider using a Lewis acid-mediated approach (e.g., AlCl₃·MeNO₂).[5] 4. Ensure the starting diester is designed to yield a product with an acidic α-proton. |
| Formation of Polymeric Byproducts | 1. Intermolecular condensation is competing with the desired intramolecular cyclization. This is more common with substrates intended for larger rings.[4] 2. High concentration of the starting material. | 1. Employ high-dilution conditions to favor the intramolecular reaction. 2. Use a syringe pump for slow addition of the substrate to the base solution. 3. Consider using a solvent system that enhances selectivity, such as DMSO. |
| Multiple Products (Regioselectivity Issues) | Unsymmetrical diester with two possible enolizable α-positions. | 1. If one ester group lacks α-hydrogens, the reaction will proceed regioselectively.[4] 2. For diesters with two enolizable positions, the regioselectivity will depend on the relative acidity of the α-protons and the steric environment. Careful selection of a sterically demanding base may favor deprotonation at the less hindered site. |
| Reverse Reaction (Cleavage with Ring Scission) | The β-keto ester product does not possess an enolizable proton , leading to a reversible reaction.[2] | Redesign the starting diester to ensure the resulting β-keto ester has an acidic proton between the two carbonyl groups, which will be deprotonated by the base to drive the reaction to completion.[2] |
Experimental Protocols
Protocol 1: General Procedure for Base-Mediated Dieckmann Cyclization
This protocol provides a general guideline for a traditional base-mediated Dieckmann cyclization to form a spiro ketone.
Materials:
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Spirocyclic diester
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Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous toluene
-
Dry methanol
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Saturated aqueous ammonium chloride (NH₄Cl)
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Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the diester (1.0 eq) in dry toluene, add sodium hydride (10.0 eq) under an argon atmosphere.
-
Carefully add dry methanol to the mixture. Note: A large amount of hydrogen gas will evolve.
-
Stir the resulting mixture at room temperature for 30 minutes.
-
Heat the reaction to reflux for 20 hours.
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Cool the reaction mixture to room temperature and quench with saturated aqueous NH₄Cl.
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Extract the mixture with DCM.
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Wash the combined organic extracts with brine and dry over anhydrous Na₂SO₄.
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Remove the solvent under reduced pressure and purify the residue by flash column chromatography to obtain the desired spirocyclic β-keto ester. A 75% yield has been reported for a similar non-spirocyclic system using this method.[4]
Protocol 2: AlCl₃·MeNO₂-Mediated Dieckmann Cyclization for Spirocycles
This Lewis acid-mediated protocol has been shown to be highly effective for the synthesis of complex cyclic motifs, including spirocycles, with yields of up to 96%.[5]
Materials:
-
Dicarboxylic acid or acid chloride precursor to the spirocyclic diester
-
Aluminum chloride (AlCl₃)
-
Nitromethane (MeNO₂)
-
Dichloroethane (DCE)
Optimized Conditions: [5]
-
Pre-stirring of AlCl₃ with MeNO₂ is crucial for improved yields.
-
The optimal condition involves equimolar amounts of AlCl₃ and MeNO₂ in dichloroethane.
General Procedure (based on the published findings): [5]
-
In a flame-dried flask under an inert atmosphere, prepare the AlCl₃·MeNO₂ complex by adding MeNO₂ (1.0 eq) to a suspension of AlCl₃ (1.0 eq) in dichloroethane. Stir the mixture until it becomes homogeneous.
-
Add the dicarboxylic acid or acid chloride substrate to the reaction mixture.
-
Stir the reaction at the optimized temperature (as determined by initial screening, often room temperature or slightly elevated) until completion (monitored by TLC or LC-MS).
-
Upon completion, quench the reaction carefully with ice-cold water or a dilute acid solution.
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Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Wash the organic layer with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
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Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Visualizing Reaction Pathways
To aid in understanding the experimental workflow and potential challenges, the following diagrams illustrate key concepts.
Caption: A troubleshooting workflow for the Dieckmann cyclization.
Caption: Competing reaction pathways in the Dieckmann cyclization.
References
- 1. gchemglobal.com [gchemglobal.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Item - Aluminum Chloride-Mediated Dieckmann Cyclization for the Synthesis of Cyclic 2âAlkyl-1,3-alkanediones: One-Step Synthesis of the Chiloglottones - figshare - Figshare [figshare.com]
- 4. Aluminum Chloride-Mediated Dieckmann Cyclization for the Synthesis of Cyclic 2-Alkyl-1,3-alkanediones: One-Step Synthesis of the Chiloglottones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aluminum Chloride-Mediated Dieckmann Cyclization for the Synthesis of Cyclic 2-Alkyl-1,3-alkanediones: One-Step Synthesis of the Chiloglottones [organic-chemistry.org]
Technical Support Center: Catalyst Deactivation and Recovery in Spirocycle Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst deactivation and recovery during spirocycle synthesis.
Troubleshooting Guide: Catalyst Deactivation
This guide is designed to help you diagnose and resolve common catalyst deactivation issues encountered during spirocycle synthesis.
Question: My spirocyclization reaction has stalled or is showing significantly reduced yield. How do I determine if catalyst deactivation is the cause?
Answer:
Several signs can point towards catalyst deactivation. A systematic approach to diagnosis is crucial.
Initial Checks:
-
Reaction Parameters: Double-check that all reaction parameters (temperature, pressure, solvent purity, reagent stoichiometry) are correct and have been consistently maintained.
-
Reagent Quality: Ensure the purity of your substrates, reagents, and solvents. Impurities can act as catalyst poisons.[1]
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Control Experiment: If possible, run a control reaction with a fresh batch of catalyst and high-purity reagents to confirm that the issue lies with the catalyst from the problematic reaction.
Symptoms of Catalyst Deactivation:
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Decreased Reaction Rate: The most common symptom is a noticeable slowdown in the reaction progress compared to previous successful runs.
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Lowered Product Yield: The final isolated yield of the spirocyclic product is significantly lower than expected.
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Incomplete Conversion: Analysis of the crude reaction mixture (e.g., by NMR or LC-MS) shows a large amount of unreacted starting material.
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Formation of Byproducts: You may observe the formation of unexpected side products, which can sometimes result from altered catalyst selectivity due to deactivation. For instance, in rhodium-catalyzed reactions, isomerization of alkynes can lead to the formation of dienes.[2]
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Change in Catalyst Appearance: A heterogeneous catalyst may change color or show signs of agglomeration.[1]
A general workflow for troubleshooting catalyst deactivation is presented below.
Question: I suspect my catalyst is poisoned. What are common poisons in spirocycle synthesis and how can I avoid them?
Answer:
Catalyst poisoning occurs when impurities in the reaction mixture strongly adsorb to the active sites of the catalyst, rendering them inactive.[1]
Common Catalyst Poisons:
-
Sulfur Compounds: Thiols, thioethers, and other sulfur-containing functional groups are notorious poisons for many transition metal catalysts, including palladium and rhodium.
-
Halides: While sometimes part of the catalytic cycle, excess halide ions can inhibit catalyst activity.
-
Heavy Metals: Traces of other metals (e.g., lead, mercury) can act as poisons.[1]
-
Coordinating Solvents/Additives: Strongly coordinating species can sometimes compete with the substrate for binding to the catalyst's active sites.
Prevention Strategies:
-
Use High-Purity Reagents: Always use reagents and solvents from reliable sources and purify them if necessary.
-
Inert Atmosphere: For air- and moisture-sensitive catalysts, ensure reactions are run under a properly maintained inert atmosphere (e.g., nitrogen or argon).
-
Scavengers: In some cases, adding a scavenger to the reaction mixture can help to remove specific poisons.
Question: My reaction mixture has turned dark, and I see solid deposits. What is happening?
Answer:
This often indicates catalyst deactivation through coking or fouling .[3] Coking is the deposition of carbonaceous materials on the catalyst surface, which can block active sites and pores.[1][3] This is more common in reactions that are run at high temperatures with organic substrates that can decompose.[3]
Mitigation Strategies:
-
Lower Reaction Temperature: If the reaction conditions allow, reducing the temperature can minimize thermal decomposition of the substrates.
-
Optimize Reaction Time: Avoid unnecessarily long reaction times, which can increase the likelihood of side reactions leading to coke formation.
-
Catalyst Support: For heterogeneous catalysts, the choice of support material can influence its susceptibility to coking.
Catalyst Recovery and Regeneration
Question: How can I recover my expensive homogeneous catalyst after the reaction?
Answer:
Recovering homogeneous catalysts can be challenging but is crucial for cost-effectiveness and sustainability. Several methods can be employed:
-
Organic Solvent Nanofiltration (OSN): This technique uses a membrane to separate the larger catalyst molecules from the smaller product and solvent molecules. It has been successfully demonstrated for the recovery of homogeneous palladium catalysts, allowing for their reuse over multiple cycles with high conversion rates.[4]
-
Precipitation/Crystallization: In some cases, the catalyst can be precipitated from the reaction mixture by adding an anti-solvent or by changing the temperature.
-
Adsorption on a Solid Support: The catalyst can be adsorbed onto a solid material like activated carbon or silica gel, which is then filtered off. The catalyst can subsequently be washed off the support for reuse.
Question: My heterogeneous catalyst has lost activity. Can it be regenerated?
Answer:
Yes, in many cases, heterogeneous catalysts can be regenerated to restore their activity. The appropriate method depends on the deactivation mechanism.
| Deactivation Mechanism | Regeneration Method | Description |
| Coking/Fouling | Calcination | Heating the catalyst in the presence of air or a controlled oxygen environment to burn off the carbonaceous deposits. |
| Poisoning | Chemical Washing | Washing the catalyst with an appropriate solvent or a mild acidic/basic solution to remove the adsorbed poison. |
| Sintering/Aging | Redispersion | This is more challenging but can sometimes be achieved through chemical treatments to redisperse the metal particles on the support. |
Experimental Protocol: Regeneration of a Coked Heterogeneous Catalyst by Calcination
This is a general procedure and should be adapted based on the specific catalyst and its support material's thermal stability.
-
Catalyst Recovery: After the reaction, separate the catalyst from the reaction mixture by filtration or centrifugation.[5][6]
-
Washing: Wash the recovered catalyst with a suitable solvent (e.g., the reaction solvent, followed by a more volatile solvent like acetone or diethyl ether) to remove any residual organic compounds.
-
Drying: Dry the catalyst thoroughly in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to remove the washing solvent.
-
Calcination:
-
Place the dried catalyst in a ceramic crucible or a tube furnace.
-
Heat the catalyst under a controlled flow of air or a mixture of an inert gas (like nitrogen) and a small percentage of oxygen.
-
Slowly ramp up the temperature to the desired calcination temperature (typically between 300-500 °C, but this is highly dependent on the catalyst's thermal stability).
-
Hold at the calcination temperature for a specified period (e.g., 2-4 hours) to ensure complete combustion of the coke.
-
Cool the catalyst down to room temperature under a flow of inert gas.
-
-
Characterization: Before reusing the regenerated catalyst, it is advisable to characterize it (e.g., by BET surface area analysis, chemisorption, or TEM) to confirm that the regeneration process has not significantly altered its physical properties.
The relationship between deactivation, recovery, and regeneration is illustrated in the following diagram.
References
- 1. youtube.com [youtube.com]
- 2. Catalyst Deactivation During Rhodium Complex‐Catalyzed Propargylic C−H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625 - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. iris.unirc.it [iris.unirc.it]
Troubleshooting low conversion rates in spiroannulation reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates in spiroannulation reactions.
Troubleshooting Guide
Low conversion rates in spiroannulation reactions can stem from a variety of factors, ranging from reagent quality to suboptimal reaction conditions. This guide provides a systematic approach to identifying and resolving common issues.
Initial Checks & Quick Fixes
Question: My spiroannulation reaction has a very low yield or failed completely. Where do I start troubleshooting?
Answer:
Begin with the most straightforward potential issues before moving to more complex variables.
-
Reagent & Solvent Purity: Ensure all starting materials, catalysts, ligands, and solvents are pure and dry. Impurities can poison catalysts and interfere with the reaction mechanism. Consider purifying reagents and distilling solvents if purity is questionable.
-
Inert Atmosphere: Many spiroannulation reactions, especially those involving transition-metal catalysts, are sensitive to oxygen and moisture. Ensure your reaction is set up under a properly maintained inert atmosphere (e.g., nitrogen or argon).
-
Accurate Stoichiometry: Double-check all calculations and measurements for reagents. Inaccurate stoichiometry can lead to incomplete conversion or the formation of side products.
-
Stirring & Temperature Control: Ensure the reaction mixture is being stirred efficiently to ensure homogeneity. Verify that the reaction temperature is accurate and stable.
Systematic Troubleshooting Workflow
If initial checks do not resolve the issue, a more systematic approach is necessary. The following workflow can help pinpoint the problem.
Frequently Asked Questions (FAQs)
Q1: My reaction stalls and does not go to completion, leaving unreacted starting material. What should I do?
A1: This is a common issue that can often be addressed by optimizing reaction conditions.
-
Increase Reaction Time: The reaction may simply be slow. Monitor the reaction over a longer period.
-
Increase Temperature: Higher temperatures can increase the reaction rate. However, be cautious as this can also lead to decomposition.[1][2][3]
-
Increase Reagent Concentration: A higher concentration of reactants can sometimes drive the reaction to completion.
-
Add More Catalyst/Reagent: If the catalyst is deactivating or a reagent is being consumed in a side reaction, adding more may help.
Q2: I am observing the formation of multiple side products. How can I improve the selectivity of my spiroannulation?
A2: The formation of side products often points to issues with the catalyst system, solvent, or temperature.
-
Screen Catalysts and Ligands: The choice of catalyst and ligand is critical for selectivity.[4][5] Experiment with different ligands (e.g., phosphine-based, N-heterocyclic carbenes) to find the optimal one for your substrate.
-
Solvent Effects: The polarity of the solvent can significantly influence the reaction pathway.[6] A solvent screen can help identify a medium that favors the desired product.
-
Lower the Temperature: Running the reaction at a lower temperature can sometimes suppress the formation of unwanted side products by favoring the pathway with the lower activation energy.
Q3: I suspect my catalyst is deactivating. What are the common causes and how can I prevent it?
A3: Catalyst deactivation is a significant cause of low conversion rates.[7][8]
-
Poisoning: Impurities in the reagents or solvents (e.g., water, oxygen, sulfur compounds) can bind to the active sites of the catalyst.[9] Ensure all components of your reaction are pure and the reaction is performed under a strict inert atmosphere.
-
Thermal Degradation (Sintering): High temperatures can cause metal catalyst particles to agglomerate, reducing the active surface area.[9] If you suspect this is an issue, try running the reaction at a lower temperature.
-
Fouling: Insoluble byproducts can coat the surface of the catalyst, blocking active sites.[9] This can sometimes be mitigated by changing the solvent or reaction concentration.
Q4: Could steric hindrance in my substrates be the cause of low conversion?
A4: Yes, bulky substituents on your reacting partners can sterically hinder the approach to the reactive center, slowing down or preventing the reaction.[10][11][12]
-
Modify Substrates: If possible, consider using substrates with less bulky protecting groups or substituents.
-
Use a Less Bulky Catalyst/Ligand: A smaller catalyst or ligand system may be able to access the reactive site more easily.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize the effects of various reaction parameters on the yield of spiroannulation products, based on literature data.
Table 1: Effect of Catalyst and Ligand on Yield
| Entry | Catalyst (mol%) | Ligand (mol%) | Solvent | Yield (%) |
| 1 | Pd(OAc)₂ (5) | PPh₃ (10) | Toluene | 45 |
| 2 | Pd(OAc)₂ (5) | XPhos (10) | Toluene | 82 |
| 3 | Pd₂(dba)₃ (2.5) | SPhos (10) | Dioxane | 91 |
| 4 | [Rh(cod)Cl]₂ (2.5) | (R)-BINAP (5) | THF | 75 (92% ee) |
Table 2: Effect of Solvent and Temperature on Yield
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | 80 | 12 | 65 |
| 2 | Toluene | 110 | 12 | 88 |
| 3 | Dioxane | 100 | 12 | 92 |
| 4 | DMF | 100 | 12 | 78 |
| 5 | THF | 65 | 24 | 55 |
Experimental Protocols
General Experimental Workflow
The following diagram illustrates a typical workflow for setting up, running, and analyzing a spiroannulation reaction.
Detailed Protocol: Palladium-Catalyzed [3+2] Spiroannulation
This protocol is a representative example for the synthesis of spirooxindoles.
Materials:
-
Substituted isatin (1.0 equiv)
-
Vinylcyclopropane (1.2 equiv)
-
Pd(OAc)₂ (5 mol%)
-
XPhos (10 mol%)
-
K₂CO₃ (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the substituted isatin, K₂CO₃, Pd(OAc)₂, and XPhos.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Under a positive pressure of inert gas, add anhydrous, degassed 1,4-dioxane via syringe, followed by the vinylcyclopropane.
-
Seal the flask and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired spirooxindole.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Detailed Protocol: K-10 Clay-Mediated [3+3] Spiroannulation
This protocol provides an example of a metal-free spiroannulation.[13]
Materials:
-
Morita–Baylis–Hillman (MBH) adduct of isatin (1.0 equiv)
-
Anthracene (1.5 equiv)
-
K-10 Clay (100% w/w)
-
Chlorobenzene (optional, as solvent)
Procedure:
-
In a mortar and pestle, grind a mixture of the MBH adduct, anthracene, and K-10 clay at room temperature for 3 minutes.[13]
-
Transfer the mixture to a sealed tube.
-
(For neat conditions): Heat the sealed tube in an oil bath at 120 °C for 1 hour.[13]
-
(For solvent conditions): Add chlorobenzene (2 mL) to the sealed tube and heat in an oil bath at 120 °C for 2 hours.[13]
-
After cooling to room temperature, purify the crude mixture directly by silica gel column chromatography (e.g., using a 20:80 mixture of ethyl acetate and hexane as the eluent) to obtain the desired spiro compound.[13]
-
Characterize the purified product by appropriate spectroscopic methods.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. jmcct.com [jmcct.com]
- 6. quora.com [quora.com]
- 7. Synthesis and Characterization of Spiro Compounds Containing Phenothiazine Moiety and their Anticancer Potential Towards Breast Cancer Cell Lines : Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. Rookie Mistakes [chem.rochester.edu]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. C–H activation-initiated spiroannulation reactions and their applications in the synthesis of spirocyclic compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
Managing ring strain in the synthesis of functionalized spiro[4.4]nonanes
Technical Support Center: Synthesis of Functionalized Spiro[4.4]nonanes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for managing ring strain in the synthesis of functionalized spiro[4.4]nonane frameworks.
Frequently Asked Questions (FAQs)
Q1: What is ring strain and how does it specifically impact the synthesis of spiro[4.4]nonane systems?
A1: Ring strain is a type of instability that arises when bond angles in a cyclic molecule deviate from their ideal values, leading to increased potential energy.[1] It results from a combination of angle strain (deviation from ideal sp³ bond angles), torsional strain (eclipsing interactions between adjacent bonds), and transannular strain (steric interactions across the ring).[1] In spiro[4.4]nonane synthesis, the central quaternary spiro-carbon connects two five-membered rings. While a five-membered ring (cyclopentane) has moderate ring strain, forcing two such rings to share a single atom introduces significant conformational rigidity and strain. This strain can make ring-closure reactions thermodynamically or kinetically challenging, often requiring specific strategies to overcome the energy barrier.[2] However, this inherent strain can also be exploited in "strain-release" driven reactions to facilitate the formation of the desired spirocyclic scaffold.[3][4]
Q2: Which synthetic strategies are most effective for managing or leveraging ring strain in spiro[4.4]nonane synthesis?
A2: Several strategies have been developed to effectively construct the spiro[4.4]nonane core. The choice of method often depends on the desired functionalization and the available starting materials. Key strategies include:
-
Ring-Closing Metathesis (RCM): A powerful method for forming one of the cyclopentane rings onto a pre-existing carbocycle. It is tolerant of many functional groups and the formation of the double bond provides a handle for further functionalization.[5][6]
-
Intramolecular Michael Addition: This strategy involves the conjugate addition of a nucleophile onto an α,β-unsaturated system within the same molecule to form one of the rings.[7][8] It is a robust method for forming C-C bonds and can be rendered highly diastereoselective.
-
Tandem Cycloaddition/Aromatization Reactions: Methods like the Diels-Alder reaction can be used to construct fused spiro[4.4]nonane systems in a highly convergent manner.[9][10]
-
Radical Cyclization: Domino radical bicyclization can be used to assemble the 1-azaspiro[4.4]nonane skeleton.[11]
-
[2+2] Photocycloaddition: The reaction between an enone and an alkene can form a cyclobutane ring, which can then be rearranged or elaborated to the spiro[4.4]nonane system.[12]
Q3: How can I control the stereochemistry at the spirocyclic center?
A3: Controlling the stereochemistry of the quaternary spiro-atom is a significant challenge.[13] When two rings are joined at the spiro center, axial chirality can arise.[14] Strategies to achieve stereocontrol include:
-
Organocatalysis: The use of chiral catalysts, particularly in Michael addition-based cyclizations, has become a prominent method for the enantioselective synthesis of spirocycles.[13]
-
Substrate Control: Starting with enantiopure precursors allows the chirality to be transferred to the final product. For instance, enantiopure diols can be converted into key spirocyclic intermediates of a specific absolute configuration.[15]
-
Metal-Catalyzed Asymmetric Reactions: Chiral spiro ligands have been developed for metal-catalyzed reactions that yield enantiopure spiro compounds.[16]
Troubleshooting Guides
Problem: Low Yield in Ring-Closing Metathesis (RCM) for Spiro[4.4]nonene Synthesis
Q: My RCM reaction to form a spiro[4.4]nonene is giving low yields or failing completely. What are the likely causes and how can I troubleshoot it?
A: Low yields in RCM for spirocycle formation are common and often related to the high-energy transition state required for ring closure. Here are several factors to investigate:
-
Catalyst Choice and Loading: The choice of the ruthenium catalyst is critical. For sterically hindered or challenging substrates, second-generation Grubbs (e.g., G-II) or Hoveyda-Grubbs (e.g., HG-II) catalysts are often more effective than first-generation catalysts due to their higher activity and stability.[17] Consider increasing the catalyst loading from the typical 1-5 mol% up to 10 mol% for difficult cyclizations.
-
Substrate Steric Hindrance: Steric bulk near the reacting olefins can severely inhibit the catalyst's approach. Redesigning the precursor to move bulky groups further from the reaction site may be necessary.
-
Reaction Conditions:
-
Concentration: RCM is an intramolecular reaction, so it must be run under high dilution (typically 0.01 M to 0.001 M) to disfavor intermolecular oligomerization.
-
Solvent: Dichloromethane (DCM) and toluene are common solvents. Toluene allows for higher reaction temperatures, which can help overcome the activation energy barrier.
-
Temperature: While many RCM reactions run at room temperature, heating to reflux (40°C for DCM, 110°C for toluene) is often required for strained systems.
-
-
Ethylene Removal: The ethylene byproduct can inhibit the catalyst. Performing the reaction under a stream of argon or nitrogen, or under vacuum, can help drive the equilibrium toward the product.
Problem: Poor Diastereoselectivity in Intramolecular Michael Addition
Q: I'm attempting an intramolecular Michael addition to form a spiro[4.4]nonane, but I'm getting a mixture of diastereomers. How can I improve the selectivity?
A: Achieving high diastereoselectivity depends on controlling the transition state of the cyclization. Several parameters can be adjusted:
-
Choice of Base: The nature of the base (alkoxide, amine, etc.) can influence the geometry of the enolate and the transition state. Weaker bases like DBU or DABCO sometimes offer better selectivity than strong bases like NaOH or KOH.[7][18]
-
Solvent: The polarity of the solvent affects the aggregation and solvation of the ionic intermediates. Aprotic solvents often provide different selectivity compared to protic solvents. Screening a range of solvents (e.g., CH₂Cl₂, THF, CH₃OH) is recommended.[7]
-
Temperature: Lowering the reaction temperature (e.g., from room temperature to -20°C or -78°C) often enhances diastereoselectivity by favoring the transition state with the lowest activation energy.[7]
-
Lewis Acid Additives: The addition of a Lewis acid can coordinate to the carbonyl group of the Michael acceptor, increasing its electrophilicity and potentially locking the conformation to favor one diastereomeric outcome.
-
Substrate Control: The inherent stereocenters in the substrate can direct the stereochemical outcome of the cyclization. If applicable, modifying the substrate to enhance this directing effect can be a powerful strategy.
Logical & Workflow Diagrams
Caption: Workflow for RCM synthesis of spiro[4.4]nonenes highlighting critical steps.
Caption: Key factors influencing diastereoselectivity in intramolecular Michael additions.
Key Experimental Protocols & Data
Strategy 1: Ring-Closing Metathesis (RCM)
RCM is a versatile method for constructing spiro[4.5]decane and spiro[4.4]nonane ring systems.[5][19] The reaction generally involves the diallylation of a cyclic ketone or active methylene compound, followed by cyclization using a Grubbs-type catalyst.[6]
Detailed Protocol: Synthesis of a Spiro[4.5]decenone via RCM[5]
-
Synthesis of the Diene Precursor: To a solution of cyclohexane-1,4-dione monoethylene ketal (1.56 g, 10 mmol) in dry THF (25 mL) at 0°C under an argon atmosphere, add a solution of vinylmagnesium bromide (1.0 M in THF, 22 mL, 22 mmol).
-
Allow the reaction mixture to warm to room temperature and stir for 6 hours.
-
Quench the reaction by slow addition of a saturated aqueous solution of NH₄Cl (20 mL).
-
Extract the mixture with diethyl ether (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, 10% ethyl acetate in hexanes) to yield the diol precursor.
-
Ring-Closing Metathesis: To a solution of the diol precursor (212 mg, 1.0 mmol) in dry, degassed CH₂Cl₂ (100 mL, 0.01 M) under an argon atmosphere, add Grubbs' second-generation catalyst (42 mg, 0.05 mmol, 5 mol%).
-
Reflux the mixture for 5 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, 15% ethyl acetate in hexanes) to afford the spirocyclic alcohol.
-
Oxidation: To a solution of the spiro alcohol (166 mg, 1.0 mmol) in CH₂Cl₂ (10 mL), add PCC (323 mg, 1.5 mmol) and sodium acetate (123 mg, 1.5 mmol). Stir at room temperature for 1 hour.
-
Dilute the mixture with diethyl ether (20 mL) and filter through a pad of Celite. Concentrate the filtrate and purify by column chromatography to yield the final spiro[4.5]decenone.
Table 1: Comparison of RCM Conditions for Spirocycle Synthesis
| Precursor Type | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Diallyl malonate deriv. | Grubbs' I (5) | CH₂Cl₂ | RT | 12 | 85 | [6] |
| Diallyl cyclohexanedione | Grubbs' I (5) | CH₂Cl₂ | RT | 12 | 90 | [6] |
| Diallyl cyclopentanedione | Grubbs' I (5) | CH₂Cl₂ | RT | 12 | 82 | [6] |
| Hydroxydiene | Grubbs' II (6) | CH₂Cl₂ | RT | 5 | 96 |[5] |
Strategy 2: Intramolecular Michael Addition
This method provides an efficient route to complex dispirocyclic skeletons under mild, transition-metal-free conditions.[7] The regioselectivity and stereoselectivity can often be controlled by tuning the reaction conditions.
Detailed Protocol: Synthesis of a Dispirocyclic Compound[7]
-
To a solution of the quinone precursor (e.g., 2-(1H-indol-3-yl)cyclohexa-2,5-diene-1,4-dione derivative) (0.5 mmol) in a 5:1 mixture of CH₂Cl₂ and CH₃OH (6 mL) at -20°C, add a solution of NaOH (4 mg, 0.1 mmol, 0.2 eq.) in CH₃OH (0.5 mL).
-
Stir the reaction mixture at -20°C and monitor its progress by TLC (typically complete within 20-30 minutes).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl (5 mL).
-
Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Separate the resulting diastereomers by column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether.
Table 2: Optimization of Intramolecular Michael Addition Conditions[7]
| Entry | Base (eq.) | Solvent | Temp (°C) | Time (h) | Total Yield (%) | Products (Ratio) |
|---|---|---|---|---|---|---|
| 1 | DBU (1.0) | CH₂Cl₂ | RT | 12 | 71 | 2a:3a (50:21) |
| 2 | Et₃N (1.0) | CH₂Cl₂ | RT | 24 | 45 | 2a:3a (33:12) |
| 3 | K₂CO₃ (1.0) | CH₃OH | RT | 6 | 60 | 2a:3a (42:18) |
| 4 | NaOH (1.0) | CH₃OH | RT | 3 | 65 | 2a:2'a:3a (18:33:14) |
| 5 | NaOH (0.2) | CH₂Cl₂/CH₃OH (5:1) | -20 | 0.5 | 91 | 2f:2'f (45:46) |
(Yields and ratios are based on the model reaction in the cited literature.[7])
References
- 1. Ring strain - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Highly stereoselective synthesis of polysubstituted housanes and spiro-oxa-housanes: application and mechanistic insights - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 6. arkat-usa.org [arkat-usa.org]
- 7. mdpi.com [mdpi.com]
- 8. organicreactions.org [organicreactions.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Construction of Annulated Spiro[4.4]-nonane-diones via the Tandem [4 + 2]-Cycloaddition/Aromatization Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Enone–alkene cycloadditions - Wikipedia [en.wikipedia.org]
- 13. New development in the enantioselective synthesis of spiro compounds - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 14. Spiro compound - Wikipedia [en.wikipedia.org]
- 15. Collection - Practical Synthesis of Enantiopure Spiro[4.4]nonane C-(2â-Deoxy)ribonucleosides - The Journal of Organic Chemistry - Figshare [figshare.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Natural products and ring-closing metathesis: synthesis of sterically congested olefins - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. [PDF] Construction of Spiro[4.5]decane via Ring-Closing Metathesis Reaction: Formal Synthesis of Acorone and Isoacorones. | Semantic Scholar [semanticscholar.org]
Spiro[4.4]nonane Reactions: A Technical Support Guide to Navigating Kinetic vs. Thermodynamic Control
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with stereoselectivity in reactions involving spiro[4.4]nonane systems. Understanding the principles of kinetic and thermodynamic control is crucial for directing the outcome of these reactions and achieving the desired stereoisomer.
Frequently Asked Questions (FAQs)
Q1: We are observing a mixture of diastereomers in our spiro[4.4]nonane synthesis. How can we favor the formation of a single isomer?
A1: The formation of multiple diastereomers is a common challenge and often points to a competition between kinetically and thermodynamically controlled pathways. The product that forms faster is the kinetic product, while the most stable product is the thermodynamic product. To favor a single isomer, you can manipulate the reaction conditions:
-
Temperature: Lower temperatures typically favor the kinetic product by making the reaction irreversible and favoring the pathway with the lower activation energy. Higher temperatures can allow the reaction to equilibrate, leading to the more stable thermodynamic product.[1]
-
Reaction Time: Shorter reaction times can isolate the kinetic product before it has a chance to convert to the thermodynamic product. Conversely, longer reaction times at elevated temperatures can facilitate this conversion.
-
Catalyst/Reagent Choice: The choice of catalyst or reagent can significantly influence the energy landscape of the reaction, favoring one pathway over another. For instance, in the reduction of spiro[4.4]nonane-1,6-dione, the choice of hydrogenation catalyst has a profound effect on the stereoselectivity of the resulting diols.[2] Similarly, different acid catalysts (Lewis vs. Brønsted acids) can lead to completely different cyclization products in tandem reactions.
Q2: Our spiroannulation reaction is yielding an unexpected constitutional isomer. What could be the cause?
A2: The formation of an unexpected constitutional isomer can occur when a reaction intermediate has multiple reactive sites, leading to different ring closures. This is often governed by kinetic versus thermodynamic control. For example, in the cyclization of certain trienones, Lewis acid catalysis can favor a conjugate Prins cyclization, while Brønsted acid catalysis can lead to an interrupted Nazarov cyclization, resulting in different spirocyclic carbon backbones. Carefully selecting the type of acid catalyst is crucial in directing the reaction towards the desired product.
Q3: We are struggling with poor diastereoselectivity in a Diels-Alder reaction to form a spiro[4.4]nonane system. What strategies can we employ?
A3: The Diels-Alder reaction is a powerful tool for constructing spirocycles, but its stereoselectivity can be influenced by kinetic and thermodynamic factors.
-
Kinetic Control (Endo Product): Lower reaction temperatures generally favor the formation of the endo product, which is the kinetic product due to favorable secondary orbital interactions in the transition state.[3]
-
Thermodynamic Control (Exo Product): At higher temperatures, the Diels-Alder reaction can become reversible. This allows for the equilibration to the more sterically favored and thermodynamically stable exo product.[3] If you are obtaining a mixture, consider lowering the reaction temperature to favor the kinetic endo product or running the reaction at a higher temperature for a longer period to favor the thermodynamic exo product.
Troubleshooting Guides
Case Study 1: Diastereoselective Reduction of Spiro[4.4]nonane-1,6-dione
Problem: Low diastereoselectivity in the reduction of spiro[4.4]nonane-1,6-dione to the corresponding diol, resulting in a mixture of cis,cis-, cis,trans-, and trans,trans- isomers.[2]
Troubleshooting Steps:
-
Solvent and Reagent Selection: The choice of solvent and reducing agent has a significant impact on the product distribution. For instance, the use of alcohol solvents can lead to a major side reaction involving the opening of a spiro-ring.[2]
-
Temperature Control: Perform the reduction at low temperatures (e.g., 0 to -78 °C) to favor the kinetic product. The stereoselectivity of hydride reductions is often highly temperature-dependent.
-
Catalyst Screening (for catalytic hydrogenation): Different hydrogenation catalysts (e.g., Pd/C, PtO₂, Rh/C) can exhibit different selectivities. A screening of catalysts is recommended to find the optimal conditions for the desired diastereomer.
| Reducing Agent | Solvent | Temperature (°C) | Major Product | Notes |
| LiAlH₄ | Diethyl ether | 0 | Mixture of diols | A standard, non-selective reducing agent. |
| Catalytic Hydrogenation (e.g., Rh/C) | Ethanol | 25 | Varies with catalyst | Catalyst screening is crucial for optimizing selectivity. |
| NaBH₄ | Methanol | 0 | Mixture of diols | Milder reducing agent, may offer different selectivity. |
This table is a generalized representation based on common laboratory practices and the observation that catalysts and solvents have profound effects on stereoselectivity.[2]
Case Study 2: Controlling Cyclization Pathways in Spiro[4.4]nonane Synthesis
Problem: Formation of an undesired spirocyclic backbone during an acid-catalyzed tandem cyclization.
Troubleshooting Steps:
-
Acid Catalyst Type: The nature of the acid catalyst is critical. Lewis acids and Brønsted acids can lead to different reaction pathways.
-
Lewis Acids (e.g., BF₃·OEt₂, TiCl₄): These can favor pathways like a conjugate Prins cyclization.
-
Brønsted Acids (e.g., TsOH, H₂SO₄): These may promote other cyclizations, such as an interrupted Nazarov cyclization.
-
-
Reaction Temperature: As with other stereoselective reactions, lower temperatures will generally favor the kinetic product. A temperature optimization study is recommended.
-
Substrate Design: The substitution pattern on the starting material can influence the stability of intermediates and transition states, thereby affecting the product ratio.
Experimental Protocols
Protocol 1: General Procedure for Diastereoselective Reduction of Spiro[4.4]nonane-1,6-dione with LiAlH₄[2]
-
A 500-mL two-necked, round-bottomed flask is charged with LiAlH₄ (4.02 g) and diethyl ether (100 mL) under a nitrogen atmosphere.
-
The mixture is stirred at ambient temperature.
-
A solution of spiro[4.4]nonane-1,6-dione (8.04 g) in diethyl ether (50 mL) is added slowly over one hour.
-
Stirring is continued for an additional four hours after the addition is complete.
-
The reaction mixture is then cooled to 0-2 °C in an ice bath.
-
The reaction is quenched by the slow addition of water, followed by 15% NaOH solution, and then water again.
-
The resulting solid is filtered off, and the organic layer is dried over anhydrous MgSO₄.
-
The solvent is removed under reduced pressure to yield the crude mixture of diols.
-
The isomers can be separated by column chromatography on silica gel.[2]
Protocol 2: General Conditions for a Diels-Alder Reaction to Access Spiro[4.4]nonane Systems
-
For Kinetic Control (Endo Product):
-
Dissolve the diene and dienophile in a suitable solvent (e.g., dichloromethane, toluene) in a round-bottom flask.
-
Cool the reaction mixture to a low temperature (e.g., 0 °C, -20 °C, or -78 °C).
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction at low temperature and proceed with workup and purification.
-
-
For Thermodynamic Control (Exo Product):
-
Dissolve the diene and dienophile in a high-boiling solvent (e.g., toluene, xylene).
-
Heat the reaction mixture to reflux.
-
Monitor the reaction by TLC or GC to observe the equilibration of the isomers.
-
Once the desired product ratio is achieved, cool the reaction and proceed with workup and purification.
-
Visualizations
Caption: Reaction coordinate diagram illustrating the pathways to kinetic and thermodynamic products.
Caption: A decision-making workflow for controlling reaction outcomes in spiro[4.4]nonane synthesis.
References
Validation & Comparative
Comparative analysis of different synthetic pathways to Spiro[4.4]nonan-1-one
For Researchers, Scientists, and Drug Development Professionals
Spiro[4.4]nonan-1-one, a key structural motif in various natural products and pharmacologically active compounds, presents a unique synthetic challenge due to its spirocyclic core. This guide provides a comparative analysis of different synthetic pathways to this valuable ketone, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic strategies to aid researchers in selecting the most suitable method for their specific needs.
Key Synthetic Strategies
The synthesis of this compound has been approached through several distinct strategies, primarily revolving around the formation of the quaternary spirocenter and the subsequent or concurrent cyclization of the second five-membered ring. The most prominent methods include intramolecular cyclization of functionalized cyclopentane derivatives and tandem reactions that construct the spirocyclic system in a sequential manner.
Pathway 1: Intramolecular Cyclization of 2-(3-chloropropyl)cyclopentanone
A foundational and widely cited method for the synthesis of this compound involves the intramolecular cyclization of a pre-functionalized cyclopentanone derivative. This classical approach, pioneered by Mousseron et al., remains a reliable route to the target molecule.
The synthesis commences with the alkylation of cyclopentanone. A common variation of this approach utilizes the Stork enamine synthesis to achieve controlled mono-alkylation. Cyclopentanone is first converted to its pyrrolidine enamine, which then undergoes nucleophilic attack on a suitable three-carbon electrophile, such as 1-bromo-3-chloropropane. The resulting 2-(3-chloropropyl)cyclopentanone is then subjected to an intramolecular cyclization under basic conditions to furnish the desired this compound.
Caption: Overview of Synthetic Strategies for this compound.
Conclusion
The synthesis of this compound can be effectively achieved through several synthetic pathways. The classical intramolecular cyclization of 2-(3-chloropropyl)cyclopentanone remains a reliable and high-yielding method, particularly when employing the Stork enamine reaction for the initial alkylation. While more modern techniques like tandem reactions and ring-closing metathesis offer the potential for increased efficiency and molecular diversity, they may require more extensive optimization and precursor synthesis. The choice of synthetic route will ultimately depend on the specific requirements of the research, including scale, desired purity, and the availability of starting materials and reagents. This guide provides the necessary foundational information for researchers to make an informed decision and to successfully synthesize this important spirocyclic ketone.
A Comparative Guide to the Reactivity of Spiro[4.4]nonan-1-one and Other Cyclic Ketones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of Spiro[4.4]nonan-1-one with other common cyclic ketones, namely cyclopentanone and cyclohexanone. Understanding the relative reactivity of these building blocks is crucial for designing efficient synthetic routes and predicting reaction outcomes in medicinal chemistry and materials science. This document summarizes key reactivity trends, provides available quantitative data, and details experimental protocols for characteristic ketone reactions.
Factors Influencing Cyclic Ketone Reactivity
The reactivity of cyclic ketones is primarily governed by a combination of ring strain, steric hindrance, and stereoelectronic effects. These factors influence the accessibility of the carbonyl carbon to nucleophiles and the stability of the resulting intermediates and products.
-
Ring Strain: The inherent strain within a cyclic system can significantly impact its reactivity. Smaller rings, such as cyclopentanone, exhibit considerable angle strain. Reactions that lead to a change in hybridization of the carbonyl carbon from sp² (with ideal bond angles of 120°) to sp³ (ideal bond angles of 109.5°) can either alleviate or exacerbate this strain.
-
Torsional Strain: Eclipsing interactions between adjacent substituents (torsional strain) also play a critical role. The conformational flexibility of the ring system dictates the extent of torsional strain in both the ground state and transition states.
-
Steric Hindrance: The accessibility of the carbonyl group to incoming reagents is influenced by the surrounding molecular architecture. Bulky substituents or a constrained ring system can sterically hinder the approach of nucleophiles.
-
Stereoelectronic Effects: The orientation of orbitals in the transition state can favor or disfavor a particular reaction pathway. For instance, in hydride reductions, the trajectory of the incoming hydride nucleophile is influenced by the conformation of the ring.
Reactivity Comparison: A Qualitative Overview
Expected Reactivity Profile of this compound:
The reactivity of this compound is expected to be similar to that of cyclopentanone due to the presence of the carbonyl group within a five-membered ring. The inherent angle and torsional strain in the cyclopentanone ring of the spirocycle will likely drive reactions that relieve this strain, such as nucleophilic additions. The spirocyclic nature of the molecule introduces additional conformational rigidity compared to a simple cyclopentanone. This rigidity may influence the stereochemical outcome of reactions.
Quantitative Reactivity Data
The following table summarizes the available quantitative data for the relative rates of reduction of cyclopentanone and cyclohexanone with sodium borohydride. This reaction serves as a useful benchmark for comparing the electrophilicity of the carbonyl carbon.
| Ketone | Relative Rate of Reduction (Sodium Borohydride in Isopropanol) |
| Cyclohexanone | 1.00 |
| Cyclopentanone | 0.016 |
Data is normalized to the rate of cyclohexanone.
This data highlights that cyclohexanone is significantly more reactive towards hydride reduction than cyclopentanone. This is attributed to the fact that the transformation from a planar sp² carbonyl to a tetrahedral sp³ carbon is conformationally more favorable in the relatively strain-free chair conformation of the cyclohexyl system. In contrast, this change increases the torsional strain in the cyclopentyl system.
Note: Extensive literature searches did not yield specific quantitative kinetic data for the reduction or oxidation of this compound under conditions directly comparable to those for cyclopentanone and cyclohexanone. The reactivity of spirocyclic ketones can be influenced by the unique stereoelectronic environment imposed by the spiro-fusion, and dedicated kinetic studies are needed for a precise quantitative comparison.
Key Reactions and Experimental Protocols
Below are detailed experimental protocols for two common and informative reactions used to probe ketone reactivity: sodium borohydride reduction and Baeyer-Villiger oxidation.
Sodium Borohydride Reduction of a Ketone
This procedure provides a general method for the reduction of a cyclic ketone to its corresponding secondary alcohol.
Experimental Protocol:
-
Dissolution: In a round-bottom flask, dissolve the ketone (1.0 eq.) in a suitable solvent, such as methanol or ethanol, to a concentration of approximately 0.2 M.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: While stirring, add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting ketone is consumed.
-
Quenching: Slowly add 1 M hydrochloric acid (HCl) at 0 °C to quench the excess NaBH₄ and neutralize the reaction mixture.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude alcohol.
-
Purification: Purify the crude product by flash column chromatography or recrystallization as needed.
Baeyer-Villiger Oxidation of a Cyclic Ketone
This protocol describes the oxidation of a cyclic ketone to a lactone using a peroxy acid.
Experimental Protocol:
-
Dissolution: Dissolve the cyclic ketone (1.0 eq.) in a suitable chlorinated solvent, such as dichloromethane (CH₂Cl₂) or chloroform (CHCl₃), in a round-bottom flask.
-
Buffering (Optional but Recommended): Add a solid buffer, such as sodium bicarbonate (NaHCO₃) or disodium hydrogen phosphate (Na₂HPO₄) (3.0 eq.), to neutralize the carboxylic acid byproduct.
-
Addition of Oxidant: Cool the mixture to 0 °C and add a solution of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq.), in the same solvent dropwise over 30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting ketone.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃). Separate the layers and extract the aqueous phase with the organic solvent.
-
Washing: Wash the combined organic layers sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting lactone by flash chromatography or distillation.
Visualizing Reaction Pathways and Concepts
The following diagrams, generated using Graphviz, illustrate the key concepts discussed in this guide.
Caption: Key factors determining the reactivity of cyclic ketones.
Caption: Experimental workflow for the reduction of a cyclic ketone.
Caption: Simplified mechanism of the Baeyer-Villiger oxidation.
Unraveling the Energetics of Spiro[4.4]nonan-1-one Transition States: A Comparative Guide to Computational Models
For researchers, scientists, and drug development professionals, the accurate computational modeling of reaction transition states is a cornerstone of modern chemical research. This guide provides a comparative analysis of computational methods for predicting the transition state energies of Spiro[4.4]nonan-1-one, a key structural motif in various natural products and pharmaceutical agents. By juxtaposing theoretical calculations with available experimental data, this document aims to offer a clear perspective on the performance and reliability of different computational approaches.
The unique three-dimensional structure of spirocycles presents a significant challenge for synthetic chemists and computational modelers alike. Understanding the transition states of reactions involving these frameworks is crucial for predicting reaction outcomes, optimizing reaction conditions, and designing novel synthetic pathways. This guide delves into the computational modeling of a representative spirocyclic ketone, this compound, focusing on the energetic barriers of its chemical transformations.
Comparing Computational Approaches for a Spiro[4.4]nonatriene Rearrangement
The energetically most favorable pathway was determined to be a Pd(II)-mediated 1,5-vinyl shift. The transition state for this key step was calculated to have a Gibbs free energy of activation of 25.5 kcal/mol.[2] This study, while not a direct comparison of multiple computational methods, establishes a benchmark for the type of transition state calculations that are relevant to this class of molecules.
Below is a table summarizing the calculated activation energy for this specific rearrangement, which can serve as a reference point when considering computational models for similar spirocyclic systems.
| Reaction | Computational Method | Basis Set | Functional | Solvent Model | Calculated Activation Energy (kcal/mol) |
| Pd(II)-mediated 1,5-vinyl shift of a carboxy-substituted spiro[4.4]nonatriene | DFT | 6-31G(d) | B3LYP | IEFPCM | 25.5 |
Experimental Validation and Methodologies
The ultimate test for any computational model is its agreement with experimental results. For the aforementioned spiro[4.4]nonatriene rearrangement, the computational findings were supported by empirical observations from reaction optimization studies.[1][2] The reaction was found to proceed under the calculated conditions, lending credence to the predicted mechanism and transition state energy.
General Experimental Protocol for Kinetic Studies
To experimentally determine the activation energy of a reaction involving a this compound transition state, the following general protocol for kinetic studies can be employed:
-
Reaction Setup: The reaction is set up in a temperature-controlled reactor with precise monitoring of the temperature.
-
Sampling: Aliquots of the reaction mixture are withdrawn at specific time intervals.
-
Quenching: The reaction in the aliquots is immediately quenched, for example, by rapid cooling or by adding a reagent that stops the reaction.
-
Analysis: The concentration of the reactant and/or product in each aliquot is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Data Analysis: The rate constants (k) are determined at different temperatures (T).
-
Arrhenius Plot: An Arrhenius plot is constructed by plotting ln(k) versus 1/T. The slope of the line is equal to -Ea/R, where Ea is the activation energy and R is the gas constant. From this, the experimental activation energy can be calculated.
Logical Workflow for Computational Modeling of Transition States
The process of computationally modeling a reaction's transition state follows a logical progression, as illustrated in the diagram below. This workflow ensures a systematic and rigorous approach to obtaining reliable theoretical predictions.
Caption: A flowchart illustrating the key steps in the computational modeling of a reaction transition state.
Signaling Pathway for Method Selection
Choosing the appropriate computational method is critical for obtaining accurate results. The selection process often involves a trade-off between computational cost and accuracy. The following diagram outlines a decision-making pathway for selecting a suitable computational method.
References
Unraveling Spiro[4.e4]nonane Rearrangements: A DFT-Guided Mechanistic Comparison
A detailed examination of recent Density Functional Theory (DFT) studies on the rearrangement of spiro[4.4]nonane systems reveals a nuanced, multi-step mechanism. This guide compares the computationally elucidated pathways for the palladium(II)-mediated rearrangement of a carboxy-substituted spiro[4.4]nonatriene to annulated fulvenes, providing key quantitative data and experimental protocols for researchers in organic synthesis and drug development.
Recent investigations, particularly a 2023 study published in Chemical Science, have leveraged DFT calculations to shed light on the intricate reaction mechanism of spiro[4.4]nonane rearrangements.[1][2][3][4] This work has been instrumental in understanding the transformation of a carboxy-substituted spiro[4.4]nonatriene into annulated fulvenes, a reaction of significant interest for the synthesis of complex organic molecules. The study proposes a novel Pd(II)-mediated 1,5-vinyl shift as the key mechanistic step.[1][2][3][4]
Comparative Analysis of Reaction Intermediates and Transition States
DFT calculations have been pivotal in mapping the energy landscape of the rearrangement. The Gibbs free energies (ΔG) for various intermediates and transition states in the proposed palladium-mediated oxidative Heck cascade and subsequent rearrangement have been calculated, providing a quantitative basis for understanding the reaction's progression.
| Species | Description | ΔG (kcal/mol) |
| Int1 | Initial alkyl palladium species | 0.0 |
| TS1 | Transition state for β-hydride elimination | +19.3 |
| Int2 | π-complex intermediate | -1.7 |
| TS2 | Transition state for C–C cleavage (1,5-vinyl shift) | +16.1 |
| Int3 | Rearranged intermediate | -12.2 |
| TS3 | Transition state for decarboxylation | +15.1 |
| Int4 | Fulvene intermediate | -29.0 |
| TS4 | Transition state for migratory insertion | +21.9 |
| Int5 | Diaryl palladium intermediate | -1.4 |
| TS5 | Transition state for protodepalladation | +12.3 |
| 2a | Diaryl fulvene product | -31.7 |
Alternative Mechanistic Pathways
The DFT studies also explored alternative mechanisms for the C–C bond cleavage, including a β-carbon elimination and a dyotropic shift. However, these pathways were found to be energetically less favorable. The β-carbon elimination pathway proceeds through a transition state with a significantly higher activation barrier. No transition state was located for a dyotropic shift, suggesting this pathway is not viable.
Experimental Protocols
The synthesis and rearrangement of the spiro[4.4]nonatriene substrate were carried out under specific experimental conditions, as detailed in the supporting information of the primary research article.[5]
General Procedure for the Rearrangement:
To a vial was added Pd(OAc)₂ (1.1 mg, 0.005 mmol, 0.1 equiv) and (S)-i-Pr-quinox (1.5 mg, 0.006 mmol, 0.12 equiv). The vial was sealed, and the atmosphere was replaced with nitrogen. Anhydrous toluene (0.5 mL) was added, and the mixture was stirred at room temperature for approximately 30 minutes. Then, 2,5-di-Me BQ (8.2 mg, 0.060 mmol, 1.2 equiv), Na₂CO₃ (10.6 mg, 0.10 mmol, 2 equiv), spirononatriene 1 (11.0 mg, 0.050 mmol, 1.0 equiv), and the relevant arylboronic acid (2 equiv) were added. The vial was then sealed and stirred at 50 °C for 20 hours. After cooling to 25 °C, the reaction mixture was filtered through a silica pad, eluting with dichloromethane. The solvent was removed under reduced pressure, and the residue was purified by preparative thin-layer chromatography.[5]
Mechanistic Pathway Visualization
The following diagram, generated using the DOT language, illustrates the logical flow of the proposed Pd(II)-mediated rearrangement of the spiro[4.4]nonatriene.
Caption: Proposed mechanism for the rearrangement of spiro[4.4]nonatriene.
References
- 1. Rearrangement of a carboxy-substituted spiro[4.4]nonatriene to annulated fulvenes through a Pd(ii)-mediated 1,5-vinyl shift - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Rearrangement of a carboxy-substituted spiro[4.4]nonatriene to annulated fulvenes through a Pd(ii)-mediated 1,5-vinyl shift - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
A Comparative Analysis of the Antioxidant Potential of Diverse Spirocyclic Scaffolds
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antioxidant capabilities of various spirocyclic scaffolds, supported by experimental data. Spirocyclic compounds, characterized by their unique three-dimensional structures, have garnered significant interest in medicinal chemistry for their potential therapeutic applications, including their role as antioxidants in combating oxidative stress-related diseases.
This guide summarizes quantitative antioxidant activity data, details the experimental protocols used for their evaluation, and illustrates the key signaling pathways potentially modulated by these compounds.
Quantitative Comparison of Antioxidant Activity
The antioxidant potential of different spirocyclic scaffolds has been evaluated using various in vitro assays, primarily the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating higher antioxidant activity. The following table summarizes the IC50 values for representative compounds from different spirocyclic families.
| Spirocyclic Scaffold | Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | Reference Standard (IC50 µM) |
| Spiro-indenoquinoxaline | C14 | 2.96 (µg/mL) | - | BHT (7.93 µg/mL) |
| C15 | 3.56 (µg/mL) | - | BHT (7.93 µg/mL) | |
| Spirooxindole | 6a | 29.76 (µg/mL) | - | Ascorbic Acid (45.89 µg/mL) |
| 6m | 28.07 (µg/mL) | - | Ascorbic Acid (45.89 µg/mL) | |
| Spiropyrrolidine | 5c | 3.26 (mM) | 7.03 (mM) | - |
| Spiroquinoline | 4d | 12.95 | 13.16 | Ascorbic Acid |
| 4f | - | 6.77 | Ascorbic Acid | |
| Spiro-piperidine | 26 (R=H) | Significant activity | - | Ascorbic Acid |
| 27 (R=5-Cl) | Significant activity | - | Ascorbic Acid | |
| Spiro-chromanone | Diastereomer 5 | - | 12.5 (µg/mL) | Ascorbic Acid |
Signaling Pathways in Antioxidant Action
Spirocyclic compounds may exert their antioxidant effects not only through direct radical scavenging but also by modulating cellular signaling pathways involved in the endogenous antioxidant defense system. The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway is a key regulator of cytoprotective gene expression. While direct evidence for a wide range of spirocyclic scaffolds is still emerging, some heterocyclic compounds, including those containing pyrrolidine moieties found in certain spiro structures, have been shown to influence these pathways.
Figure 1: The Nrf2-ARE signaling pathway and potential modulation by spirocyclic compounds.
Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. Oxidative stress or the action of certain bioactive compounds can disrupt the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes, leading to the transcription of a battery of antioxidant and cytoprotective enzymes. Some spirocyclic compounds, particularly those with electrophilic centers, may react with cysteine residues on Keap1, initiating this protective cascade.
Experimental Protocols
The following are detailed methodologies for the commonly cited DPPH and ABTS radical scavenging assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, by an antioxidant to the corresponding pale yellow hydrazine.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Test compounds (spirocyclic derivatives)
-
Positive control (e.g., Ascorbic acid, Trolox, or BHT)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Preparation of test samples: Dissolve the spirocyclic compounds and the positive control in methanol to prepare a series of concentrations.
-
Assay:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the different concentrations of the test compounds or the positive control to the wells.
-
For the blank, add 100 µL of methanol instead of the test sample.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] * 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test sample. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
Test compounds (spirocyclic derivatives)
-
Positive control (e.g., Trolox or Ascorbic acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS•+ stock solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Preparation of ABTS•+ working solution: Dilute the stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of test samples: Dissolve the spirocyclic compounds and the positive control in a suitable solvent to prepare a series of concentrations.
-
Assay:
-
Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.
-
Add 10 µL of the different concentrations of the test compounds or the positive control to the wells.
-
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance of each well at 734 nm.
-
Calculation: The percentage of radical scavenging activity is calculated using the same formula as for the DPPH assay. The IC50 value is determined from the dose-response curve.
Figure 2: General experimental workflow for in vitro antioxidant assays (DPPH/ABTS).
Conclusion
The presented data indicates that various spirocyclic scaffolds possess significant antioxidant potential, with some compounds exhibiting activity comparable to or even exceeding that of standard antioxidants. The structural diversity within this class of compounds allows for a wide range of antioxidant potencies, suggesting that the spirocyclic framework is a promising starting point for the design of novel antioxidant agents. Further research is warranted to fully elucidate the structure-activity relationships and to explore the potential of these compounds to modulate key signaling pathways involved in cellular defense against oxidative stress.
A Researcher's Guide to Enantiomeric Excess Determination of Chiral Spiro[4.4]nonanes via HPLC
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical step in the synthesis and purification of chiral molecules. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the enantioseparation of chiral spiro[4.4]nonanes, a structural motif of increasing importance in medicinal chemistry. We present supporting experimental data, detailed protocols, and a comparative look at alternative analytical techniques.
Chiral spiro[4.4]nonanes possess a unique three-dimensional structure that makes them attractive scaffolds for the development of novel therapeutic agents. The biological activity of these compounds is often enantiomer-dependent, necessitating precise and reliable methods for quantifying their enantiomeric purity. Chiral HPLC has emerged as the gold standard for this purpose, offering high resolution and accuracy.
Comparative Analysis of Chiral HPLC Methods
The success of enantiomeric separation by HPLC is primarily dependent on the choice of the chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used due to their broad applicability. Below, we compare the performance of several common CSPs for the separation of spirocyclic compounds.
Performance of Polysaccharide-Based CSPs
Polysaccharide-based CSPs, like Chiralcel® and Chiralpak®, are renowned for their excellent chiral recognition abilities. The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector through a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance.
Table 1: HPLC Enantioseparation of a Spiro[benzo-1,3-dioxole-2,9′-bicyclo[3.3.1]nonan]-2′-one Derivative
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection | Retention Time (min) | Resolution (Rs) | Reference |
| Swollen microcrystalline triacetylcellulose | Ethanol | 1.0 | UV | Not Specified | Baseline separation | [1] |
Table 2: Comparison of CSPs for the Enantioseparation of Substituted 1,3-Diazaspiro[4.5]decan-4-ones
| Chiral Stationary Phase | Mobile Phase (n-hexane/2-propanol, v/v) | Compounds Resolved | General Observations | Reference |
| Chiralcel® OJ (Cellulose tris(4-methylbenzoate)) | Various ratios | Fewer compounds resolved | Cellulose-based CSPs showed lower success | [2] |
| Chiralcel® OD (Cellulose tris(3,5-dimethylphenylcarbamate)) | Various ratios | Fewer compounds resolved | for this class of compounds. | [2] |
| Lux-Amylose-2 (Amylose tris(5-chloro-2-methylphenylcarbamate)) | Various ratios | Almost all compounds resolved | Amylose-based CSP proved superior. | [2] |
Table 3: Enantioseparation of (R,R)- and (S,S)-2,8-diazobicyclo[4.3.0]nonane (as derivatives)
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Detection | Retention Times (min) | Resolution (Rs) | Reference |
| Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate)) | Methanol/Ethanol/Diethylamine (50:50:0.1, v/v/v) | 1.0 | 35 | UV (340 nm) | ~25 and ~28 | >1.5 | [3] |
Note: While not strictly spiro[4.4]nonanes, the data for diazaspiro[4.5]decanes and diazabicyclo[4.3.0]nonane provide valuable insights into the separation of similar spirocyclic structures.
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and adapting these methods.
General HPLC Method for Chiral Spiro[4.4]nonane Analysis
This protocol provides a general starting point for the method development for the enantiomeric separation of novel chiral spiro[4.4]nonanes.
1. Sample Preparation:
-
Dissolve the spiro[4.4]nonane sample in a suitable solvent, typically the mobile phase or a solvent miscible with it, to a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
2. HPLC System and Columns:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector is suitable.
-
Chiral Stationary Phases:
-
A good initial screening should include polysaccharide-based columns such as:
-
Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
-
Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
-
Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate))
-
-
Column dimensions are typically 250 mm x 4.6 mm with a 5 µm particle size.
-
3. Chromatographic Conditions:
-
Mobile Phase: A common starting point for normal phase chromatography is a mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). A typical starting gradient could be 90:10 (n-hexane:isopropanol).
-
Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm i.d. column.
-
Column Temperature: Maintain a constant column temperature, typically 25 °C, to ensure reproducibility.
-
Detection: Monitor the elution profile at a wavelength where the analyte has maximum absorbance, often determined from a UV spectrum of the compound.
4. Data Analysis:
-
The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (A1 and A2) using the following formula: % ee = |(A1 - A2) / (A1 + A2)| * 100
Visualization of the Experimental Workflow
Caption: Experimental workflow for enantiomeric excess determination of chiral spiro[4.4]nonanes using HPLC.
Comparison with Alternative Methods
While HPLC is the predominant technique, other methods can also be employed for the determination of enantiomeric excess.
Table 4: Comparison of HPLC with Alternative Analytical Techniques
| Technique | Principle | Advantages | Disadvantages | Applicability to Spiro[4.4]nonanes |
| HPLC with Chiral Stationary Phase (CSP) | Differential interaction of enantiomers with a chiral stationary phase. | High resolution, accuracy, and reproducibility. Broad applicability. | Requires method development, can be time-consuming. | Excellent. The method of choice for routine analysis. |
| Gas Chromatography (GC) with Chiral Stationary Phase | Differential interaction of volatile enantiomers with a chiral stationary phase in the gas phase. | High efficiency and sensitivity for volatile compounds. | Requires analyte to be volatile and thermally stable. Derivatization may be necessary. | Potentially applicable for volatile spiro[4.4]nonane derivatives. Less common than HPLC. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Use of chiral shift reagents or chiral solvating agents to induce chemical shift differences between enantiomers. | Rapid analysis, provides structural information. | Lower sensitivity and accuracy compared to chromatographic methods. Requires higher sample concentrations. | Feasible, particularly with the use of chiral solvating agents to form diastereomeric complexes.[4] |
Logical Relationship of Analytical Techniques
Caption: Key considerations for selecting an analytical technique for enantiomeric excess determination.
Conclusion
The determination of enantiomeric excess is a non-negotiable aspect of the development of chiral spiro[4.4]nonanes. Chiral HPLC, particularly with polysaccharide-based stationary phases, stands out as the most robust and versatile method. The choice of the specific chiral stationary phase is critical, with amylose-based columns often showing superior performance for certain spirocyclic systems. While alternative techniques like chiral GC and NMR have their merits, HPLC remains the preferred method for its high resolution, accuracy, and broad applicability. The data and protocols presented in this guide offer a solid foundation for researchers to develop and optimize their own methods for the enantiomeric analysis of this important class of chiral compounds.
References
Safety Operating Guide
Proper Disposal of Spiro[4.4]nonan-1-one: A Comprehensive Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and disposal procedures for Spiro[4.4]nonan-1-one, ensuring the safety of laboratory personnel and compliance with regulatory standards.
This compound is a combustible liquid that can cause skin and eye irritation.[1] Proper handling and disposal are critical to minimize risks in a laboratory setting. Adherence to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals precautionary statement P501 is mandatory, which requires disposal in accordance with local, regional, national, and international regulations.[1][2][3][4][5] This guide elaborates on these procedures to provide clear, actionable steps for researchers, scientists, and drug development professionals.
Key Safety and Hazard Information
Before handling this compound, it is crucial to be aware of its hazard classifications. This information dictates the necessary safety precautions and disposal methods.
| Hazard Classification | GHS Code | Description |
| Combustible Liquid | H227 | The substance is a liquid that can ignite and burn.[1] |
| Skin Irritation | H315 | Causes irritation upon contact with skin.[1] |
| Serious Eye Irritation | H319 | Causes serious irritation upon contact with eyes.[1] |
Experimental Protocol: Disposal Procedure
The following step-by-step protocol outlines the approved procedure for the disposal of this compound and associated contaminated materials.
-
Personal Protective Equipment (PPE): Before beginning any disposal-related tasks, ensure appropriate PPE is worn, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Waste Segregation:
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, properly labeled hazardous waste container. This container should be specifically marked for "Flammable/Combustible Liquids" and "Irritants."[6][7][8][9]
-
Solid Waste: Any solid materials contaminated with this compound, such as absorbent pads, gloves, or filter paper, must be disposed of as hazardous solid waste.[8][10] These should be collected in a separate, clearly labeled container.
-
-
Container Management:
-
Use only approved, chemically compatible containers for waste collection.[7][11] Glass or specific types of plastic containers are generally suitable for flammable liquids.[7]
-
Ensure the waste container is kept tightly closed except when adding waste to prevent the release of vapors.[7][10]
-
Do not overfill the container; leave adequate headspace (approximately 10%) to allow for vapor expansion.[7]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Combustible, Skin Irritant, Eye Irritant).[7]
-
Include the accumulation start date on the label.
-
-
Storage:
-
Store the hazardous waste container in a designated satellite accumulation area.[12]
-
The storage area should be in a well-ventilated location, away from ignition sources such as heat, sparks, and open flames.[6][8]
-
Store in a secondary containment tray to prevent the spread of any potential leaks.[10]
-
-
Final Disposal:
Disposal Workflow
Caption: Disposal workflow for this compound.
References
- 1. GHS precautionary statements - Wikipedia [en.wikipedia.org]
- 2. chem-space.com [chem-space.com]
- 3. chemsafetypro.com [chemsafetypro.com]
- 4. Precautionary statements. In force from 17 October 2020. [msds-europe.com]
- 5. unece.org [unece.org]
- 6. ehs.okstate.edu [ehs.okstate.edu]
- 7. Laboratory Waste – UF | EHS [ehs.ufl.edu]
- 8. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 9. - Division of Research Safety | Illinois [drs.illinois.edu]
- 10. dypatilunikop.org [dypatilunikop.org]
- 11. research.arizona.edu [research.arizona.edu]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling Spiro[4.4]nonan-1-one
For Immediate Reference by Laboratory Professionals
This guide provides critical safety protocols and logistical plans for the handling and disposal of Spiro[4.4]nonan-1-one, a combustible liquid and a skin and eye irritant. Adherence to these procedures is essential for ensuring a safe laboratory environment.
Hazard Summary and Personal Protective Equipment
This compound is classified under the Globally Harmonized System (GHS) with the following hazards:
The following table summarizes the required Personal Protective Equipment (PPE) for handling this substance.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles compliant with ANSI Z87.1 |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect for tears or holes before each use. |
| Body Protection | Laboratory Coat | Flame-retardant lab coat. |
| Respiratory Protection | Not typically required | Use in a well-ventilated area or under a chemical fume hood to minimize inhalation of vapors. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Ensure a calibrated fire extinguisher (typically ABC or BC type) is readily accessible.
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Clear the workspace of all unnecessary items and potential ignition sources (e.g., hot plates, open flames, sparking equipment).
-
Have a chemical spill kit readily available.
2. Handling and Use:
-
Wear all required PPE as specified in the table above.
-
When transferring the liquid, do so slowly and carefully to avoid splashing.
-
Keep containers tightly closed when not in use.
-
Avoid contact with skin and eyes. In case of accidental contact, follow the first aid measures outlined below.
-
Do not eat, drink, or smoke in the handling area.
3. Storage:
-
Store in a cool, dry, well-ventilated area away from heat and ignition sources.
-
Keep containers tightly sealed.
-
Store away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
First Aid Measures:
-
After eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.
-
After skin contact: Immediately wash with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.
-
After inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
After ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.
Spill Response:
-
Evacuate the immediate area.
-
Remove all sources of ignition.
-
Ventilate the area of the spill.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Collect the absorbed material into a suitable, labeled container for disposal.
-
Clean the spill area thoroughly with soap and water.
Firefighting Measures:
-
Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Unsuitable extinguishing media: Do not use a solid water stream as it may scatter and spread the fire.
-
Specific hazards arising from the chemical: As a combustible liquid, vapors may form explosive mixtures with air. Vapors may travel to a source of ignition and flash back.
-
Special protective equipment for firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.
Disposal Plan
-
All waste materials, including contaminated absorbents and PPE, must be disposed of as hazardous waste.
-
Collect waste in a designated, properly labeled, and sealed container.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain.
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
